CD73-IN-5
Description
Properties
Molecular Formula |
C24H15FN8 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H15FN8/c25-20-9-18(22-7-8-28-32(22)14-16-3-1-15(12-26)2-4-16)10-23-24(20)30-31-33(23)19-6-5-17-13-27-29-21(17)11-19/h1-11,13H,14H2,(H,27,29) |
InChI Key |
SWFRQIKTNNVFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)C3=CC4=C(C(=C3)F)N=NN4C5=CC6=C(C=C5)C=NN6)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CD73 Inhibition in the Adenosine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide an in-depth technical guide on the mechanism of action of a potent small molecule CD73 inhibitor within the adenosine pathway. Due to the limited publicly available data for the specific inhibitor CD73-IN-5, this guide will utilize the well-characterized and clinically evaluated small molecule inhibitor AB680 (quemliclustat) as a representative example to illustrate the core principles of potent CD73 inhibition. This compound is a potent and selective non-nucleotide small molecule inhibitor of CD73 with an IC50 of 19 nM.[1][2]
Introduction: The Adenosine Pathway and the Role of CD73 in Tumor Immune Evasion
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[3][4][5] This accumulation of adenosine is largely driven by the enzymatic activity of CD73 (ecto-5'-nucleotidase), a cell surface enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[2][6][7] CD73 is a key regulatory node in the adenosine signaling pathway and is overexpressed in various cancers, contributing to tumor growth, metastasis, and resistance to therapy.[8][9][10][11][12]
The canonical pathway for adenosine production in the TME involves the sequential hydrolysis of adenosine triphosphate (ATP) released from stressed or dying cells. CD39 first converts ATP to AMP, which is then dephosphorylated by CD73 to produce adenosine.[12] Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3][8] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring the anti-tumor immune response.[3][4][5]
Mechanism of Action of a Potent Small Molecule CD73 Inhibitor (Exemplified by AB680)
AB680 (quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of CD73.[3][4][5][13][14][15] Its mechanism of action centers on the direct competitive inhibition of the enzymatic activity of CD73, preventing the conversion of AMP to adenosine.[14][15] This leads to a reduction in adenosine levels within the TME, thereby alleviating the suppression of immune cells and promoting an anti-tumor immune response.[3][14][15]
Reversal of Adenosine-Mediated Immunosuppression
Preclinical studies have demonstrated that AB680 effectively reverses the immunosuppressive effects of adenosine on various immune cell populations:
-
T Cells: AB680 restores the proliferation, cytokine secretion (e.g., IFNγ), and cytotoxic activity of T cells that are suppressed by high concentrations of AMP.[3][14][15] In mixed lymphocyte reactions, where CD73-derived adenosine plays a dominant suppressive role, AB680 has been shown to restore T cell activation and function, particularly in the presence of PD-1 blockade.[14][15]
-
Natural Killer (NK) Cells: The accumulation of adenosine in the TME is known to interfere with the cytotoxic ability, proliferation, and trafficking of NK cells.[16] By inhibiting adenosine production, CD73 inhibitors can enhance NK cell-mediated anti-tumor activity.
In Vivo Anti-Tumor Activity
In syngeneic mouse tumor models, AB680 has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.[3][14][15] Treatment with AB680 leads to a decrease in tumor growth and is associated with an increase in the infiltration of effector T cells (CD4+ and CD8+) and a decrease in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor.[3]
Quantitative Data for a Representative CD73 Inhibitor (AB680)
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 4.9 pM | Human | Enzymatic Assay | [13] |
| IC50 | Sub-nanomolar | Human, Mouse | T-cell based enzymatic assay | [14] |
Experimental Protocols
CD73 Enzymatic Activity Assay
Objective: To determine the inhibitory activity of a compound against the enzymatic activity of CD73.
Methodology:
-
Recombinant human or mouse CD73 is incubated with the test compound at various concentrations.
-
The substrate, AMP, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of adenosine produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay that measures the release of inorganic phosphate.[1]
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
T-Cell Proliferation and Cytokine Production Assay
Objective: To assess the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell function.
Methodology:
-
Human or mouse T cells are isolated and stimulated with anti-CD3/CD28 antibodies in the presence of AMP.
-
The test compound is added at various concentrations.
-
T-cell proliferation is measured after a period of incubation (e.g., 72 hours) using methods such as CFSE dilution or a BrdU incorporation assay.
-
The supernatant is collected to measure the concentration of cytokines, such as IFNγ, using an ELISA or a multiplex bead-based assay.
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a relevant animal model.
Methodology:
-
Syngeneic tumor cells (e.g., B16F10 melanoma) are implanted into immunocompetent mice.[3]
-
Once tumors are established, mice are treated with the CD73 inhibitor, either as a monotherapy or in combination with other agents like anti-PD-1 antibodies.[3]
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors and draining lymph nodes are harvested for immunophenotyping by flow cytometry to analyze the composition of immune cell infiltrates.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arcusbio.com [arcusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. JCI - CD73 immune checkpoint defines regulatory NK cells within the tumor microenvironment [jci.org]
- 8. The CD73 immune checkpoint promotes tumor cell metabolic fitness | eLife [elifesciences.org]
- 9. Effects of CD73 on human colorectal cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 12. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Engineered natural killer cells impede the immunometabolic CD73-adenosine axis in solid tumors | eLife [elifesciences.org]
The Role of CD73-IN-5 and Other Small Molecule Inhibitors in Cancer Immunotherapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ecto-5'-nucleotidase (CD73) is a critical checkpoint in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment (TME). By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in tumor immune evasion. Consequently, the development of CD73 inhibitors has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of small molecule CD73 inhibitors, with a focus on the potent and selective inhibitor CD73-IN-5, in the context of cancer immunotherapy. Due to the limited publicly available data on this compound, this document also incorporates information from other well-characterized small molecule CD73 inhibitors to provide a comprehensive understanding of this therapeutic class. We will delve into the mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways.
Introduction: The CD73-Adenosine Axis in Cancer
The TME is characterized by a complex interplay of cellular and molecular factors that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive mechanisms is the accumulation of extracellular adenosine.[1][2] This is primarily orchestrated by the sequential enzymatic activity of CD39 and CD73. CD39 converts extracellular ATP and ADP to AMP, and CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, catalyzes the final step of hydrolyzing AMP into adenosine.[3]
Adenosine exerts its immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells.[4] This signaling cascade leads to a dampening of their anti-tumor functions, thereby allowing cancer cells to evade immune destruction.[1] High expression of CD73 has been correlated with poor prognosis in several cancer types, making it an attractive therapeutic target.[5]
This compound: A Potent Small Molecule Inhibitor of CD73
This compound is a potent and selective, non-nucleotide small molecule inhibitor of the CD73 enzyme.[2][6] Its primary mechanism of action is the direct inhibition of the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine.
Mechanism of Action
By inhibiting CD73, this compound reduces the concentration of immunosuppressive adenosine in the TME.[1] This, in turn, is expected to restore the effector functions of anti-tumor immune cells, leading to enhanced cancer cell killing. The reduction in adenosine can also alleviate the inhibition of immune cell proliferation and cytokine production.
Quantitative Data for Small Molecule CD73 Inhibitors
Due to the limited availability of public data specifically for this compound beyond its in vitro potency, this section presents a summary of quantitative data from various small molecule CD73 inhibitors to provide a representative overview of their activity.
| Compound | IC50 (nM) | Assay Type | Cell Line/Enzyme Source | Reference |
| This compound | 19 | Biochemical Assay | Not Specified | [2][6] |
| AB680 | 0.0049 (Ki) | Biochemical Assay | Recombinant Human CD73 | [7] |
| CD73-IN-3 | 7.3 | Cell-based Assay | Calu-6 (Human Lung) | [7] |
| CD73-IN-4 | 2.6 | Biochemical Assay | Recombinant Human CD73 | [7] |
Table 1: In Vitro Potency of Selected Small Molecule CD73 Inhibitors. This table summarizes the reported half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for several small molecule CD73 inhibitors.
Key Experimental Protocols
This section details representative methodologies for evaluating the efficacy of small molecule CD73 inhibitors.
CD73 Enzymatic Activity Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified CD73.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CD73 Activity Assay
This assay measures the ability of a compound to inhibit CD73 activity on the surface of cancer cells.
Materials:
-
Cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)
-
AMP
-
Adenosine detection kit (e.g., HPLC-based or a fluorescent biosensor)
-
Test compound
-
Cell culture medium
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time.
-
Add AMP to the cell culture medium to serve as the substrate for CD73.
-
Incubate for a defined period to allow for the conversion of AMP to adenosine.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a suitable detection method.
-
Calculate the percentage of inhibition of adenosine production at each compound concentration and determine the IC50 value.
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of the CD73 inhibitor in a living organism, typically in mouse models of cancer.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Implant the syngeneic tumor cells subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a pre-defined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of CD73 inhibitors.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of a CD73 inhibitor.
Conclusion and Future Directions
Small molecule inhibitors of CD73, such as this compound, represent a promising class of therapeutics for cancer immunotherapy. By targeting the production of immunosuppressive adenosine in the tumor microenvironment, these agents have the potential to unleash a potent anti-tumor immune response. While in vitro data for compounds like this compound are encouraging, further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors. The continued development and investigation of potent and selective CD73 inhibitors will be crucial in advancing the field of cancer immunotherapy and improving patient outcomes.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CD73 | Inhibitor | Ambeed.com [ambeed.com]
The Impact of CD73 Inhibition on the Immunosuppressive Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of CD73 in fostering an immunosuppressive tumor microenvironment (TME) and the transformative potential of its inhibition. While the specific compound "CD73-IN-5" is used as a representative placeholder, this document synthesizes preclinical data from various well-characterized CD73 inhibitors to offer a comprehensive overview of the mechanism of action, experimental validation, and therapeutic implications of targeting this crucial pathway.
Core Concept: The CD73-Adenosine Axis as a Mediator of Immunosuppression
CD73, or ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a pivotal role in the generation of extracellular adenosine, a potent immunosuppressive molecule within the TME. The canonical pathway for adenosine production involves the sequential enzymatic activity of CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is first hydrolyzed to adenosine monophosphate (AMP) by CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.
This accumulation of adenosine in the TME exerts its immunosuppressive effects primarily through the activation of A2A and A2B adenosine receptors on various immune cells. This signaling cascade leads to a dampened anti-tumor immune response characterized by:
-
Suppression of T-cell function: Adenosine inhibits the proliferation, activation, and cytotoxic activity of CD8+ T cells, which are critical for killing cancer cells.
-
Impaired Natural Killer (NK) cell activity: The cytotoxic function of NK cells is also suppressed by adenosine.
-
Promotion of regulatory T cells (Tregs): Adenosine can promote the expansion and suppressive function of Tregs, further contributing to the immunosuppressive environment.
-
Modulation of Myeloid Cells: Adenosine can polarize macrophages towards an M2-like phenotype, which is associated with tumor promotion and immune suppression.
Given its central role in immune evasion, CD73 has emerged as a promising therapeutic target in oncology.
Quantitative Data on the Effects of CD73 Inhibition
The following tables summarize key quantitative data from preclinical studies investigating the impact of representative CD73 inhibitors on tumor growth, the TME, and immune cell function.
Table 1: In Vitro Inhibition of CD73 Activity
| CD73 Inhibitor | Assay System | Target | IC50 | Reference |
| SHR170008 | Soluble enzyme assay | Human CD73 | 0.038 nM | |
| SHR170008 | Cell-based assay | A375 human melanoma cells | 0.037 nM | |
| SHR170008 | Cell-based assay | EMT6 mouse breast cancer cells | 0.13 nM | |
| AB680 | Enzymatic activity assay | Human CD8+ T cells | 0.8 nM |
Table 2: In Vivo Anti-Tumor Efficacy of CD73 Inhibitors
| CD73 Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SHR170008 | EMT6 breast cancer | BALB/c mice | 10 mg/kg, daily | 58.7% (Day 19) | |
| APCP | B16-F10 melanoma | C57BL/6 mice | 400 µ g/mouse , days 10 & 12 | Significant reduction in tumor volume | |
| Anti-CD73 mAb | 4T1.2 breast cancer | BALB/c mice | 200 µ g/mouse , twice weekly | Significant inhibition of tumor growth |
Table 3: Modulation of the Tumor Microenvironment by CD73 Inhibition
| CD73 Inhibitor | Cancer Model | Effect | Quantitative Change | Reference |
| Not specified | CT26 colon carcinoma | Increased ADO/AMP ratio in high CD73-expressing tumors | 2.1 (high) vs. 1.6 (low) | |
| APCP | B16-F10 melanoma | Increased infiltration of CD8+ T cells | Statistically significant increase | |
| APCP | B16-F10 melanoma | Increased infiltration of CD56+ NK cells | Statistically significant increase | |
| AB680 | B16F10 melanoma | Increased IFNγ secretion by CD8+ T cells | Dose-dependent increase |
Signaling Pathways and Experimental Workflows
The CD73-Adenosine Signaling Pathway
The following diagram illustrates the central role of CD73 in the production of immunosuppressive adenosine and its subsequent effects on immune cells within the tumor microenvironment.
Caption: The CD73-Adenosine Signaling Pathway.
Experimental Workflow for In Vivo Evaluation of a CD73 Inhibitor
This diagram outlines a typical preclinical workflow to assess the efficacy of a CD73 inhibitor in a syngeneic mouse model.
Caption: In Vivo Experimental Workflow.
Detailed Experimental Protocols
In Vivo Anti-Tumor Efficacy and Immune Profiling
Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor and its impact on the tumor immune microenvironment in a syngeneic mouse model.
Materials:
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor Cells: Murine cancer cell lines such as CT26 (colon carcinoma), 4T1 (breast cancer), or B16-F10 (melanoma).
-
CD73 Inhibitor: this compound or other well-characterized inhibitor (e.g., APCP, SHR170008).
-
Vehicle Control: Appropriate solvent for the inhibitor.
-
Antibodies for Flow Cytometry: Fluorochrome-conjugated antibodies against murine CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, and markers of activation/exhaustion (e.g., CD69, PD-1, TIM-3).
-
Reagents for Tissue Dissociation: Collagenase IV, DNase I.
-
Reagents for Red Blood Cell Lysis: ACK lysis buffer.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Combination Therapy). Administer treatment as per the determined dosing schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition. A secondary endpoint can be overall survival.
-
Tumor Harvesting and Processing: At a predetermined time point or when tumors reach the endpoint, euthanize mice and excise tumors.
-
Single-Cell Suspension Preparation: Mince the tumor tissue and digest with collagenase IV and DNase I to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Flow Cytometry Staining: Stain the single-cell suspension with a cocktail of fluorochrome-conjugated antibodies to identify and quantify different immune cell populations.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo) to determine the percentages and absolute numbers of various immune cell subsets within the TME.
Measurement of Adenosine and AMP in the Tumor Microenvironment
Objective: To quantify the levels of adenosine and AMP in the TME following treatment with a CD73 inhibitor.
Materials:
-
Excised tumor tissue.
-
Internal standards for adenosine and AMP.
-
Acetonitrile with 1% formic acid.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation: Homogenize snap-frozen tumor tissue in a solution containing internal standards.
-
Protein Precipitation: Add cold acetonitrile with 1% formic acid to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of adenosine and AMP.
In Vitro T-Cell Suppression Assay
Objective: To assess the ability of a CD73 inhibitor to reverse AMP-mediated suppression of T-cell activation and proliferation.
Materials:
-
Human or murine T cells.
-
T-cell activation beads (e.g., anti-CD3/CD28).
-
Adenosine monophosphate (AMP).
-
CD73 inhibitor.
-
Proliferation dye (e.g., CFSE).
-
Cytokine measurement kit (e.g., ELISA for IFN-γ).
Procedure:
-
T-Cell Labeling: Label T cells with a proliferation dye.
-
Cell Culture: Culture the labeled T cells in the presence of T-cell activation beads.
-
Treatment Groups: Set up different treatment groups:
-
T cells + activation beads (Control)
-
T cells + activation beads + AMP
-
T cells + activation beads + AMP + CD73 inhibitor (at various concentrations)
-
-
Incubation: Incubate the cells for 72 hours.
-
Analysis:
-
Proliferation: Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Conclusion
The inhibition of CD73 represents a compelling strategy to counteract the immunosuppressive effects of the adenosine pathway within the tumor microenvironment. Preclinical evidence robustly demonstrates that targeting CD73 can lead to reduced tumor growth, enhanced anti-tumor immunity, and synergistic effects when combined with other immunotherapies such as checkpoint inhibitors. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of CD73 inhibitors as a promising class of cancer therapeutics. Further research will be crucial to optimize dosing strategies, identify predictive biomarkers, and explore novel combination therapies to maximize the clinical benefit of targeting this critical immune checkpoint.
The Structural Basis for CD73-IN-5 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural underpinnings of the selectivity of CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of ecto-5'-nucleotidase (CD73). By examining its binding interactions within the CD73 active site and comparing its activity with other inhibitors, we provide a comprehensive resource for researchers in oncology, immunology, and drug discovery.
Introduction
CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, suppresses the anti-tumor immune response, promoting cancer cell proliferation and survival. Inhibition of CD73 is therefore a promising therapeutic strategy to enhance anti-tumor immunity. This compound, identified as 4-({5-[4-chloro-1-(2H)-indazol-6-yl]-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile , has emerged as a potent and selective inhibitor of this enzyme.[1] Understanding the structural basis of its selectivity is paramount for the development of next-generation CD73-targeted therapies.
Quantitative Analysis of CD73 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other notable CD73 inhibitors. The data highlights the exceptional potency of this compound.
| Compound | Type | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound (Compound 74) | Non-nucleotide | Human CD73 | 19[1] | - | High (Data not available for other ectonucleotidases) |
| CD73-IN-1 | - | CD73 | - | - | - |
| CD73-IN-3 | - | Human CD73 (in Calu6 cells) | 7.3 | - | - |
| CD73-IN-4 | Methylenephosphonic acid | Human CD73 | 2.6 | - | - |
| AB680 | Reversible | Human CD73 | - | 0.0049 | >10,000-fold vs. CD39 |
| PSB-12379 | Nucleotide analogue | Human CD73 | - | 2.21 | - |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | - | - | - |
| APCP (α,β-methylene ADP) | Non-hydrolyzable ADP analog | CD73 | - | - | Standard competitive inhibitor |
The Adenosine Signaling Pathway and Point of Intervention
CD73 is a key enzyme in the purinergic signaling pathway, which regulates a wide range of physiological processes, including immune responses. The pathway is initiated by the release of adenosine triphosphate (ATP) into the extracellular space, often as a result of cellular stress or death, such as in the tumor microenvironment. Extracellular ATP is then sequentially hydrolyzed to adenosine by the ectonucleotidases CD39 and CD73. This compound specifically inhibits the final step of this cascade, the conversion of AMP to adenosine, thereby preventing the immunosuppressive effects of adenosine.
Caption: The purinergic signaling pathway illustrating the role of CD73 and the inhibitory action of this compound.
Structural Basis of this compound Selectivity
The high selectivity of this compound for its target is attributed to its unique binding mode within the active site of the CD73 enzyme. A co-crystal structure of a potent analog, compound 74 , with human CD73 reveals a competitive binding mechanism.[1] The inhibitor occupies the same binding pocket as the natural substrate, AMP, but with higher affinity, effectively blocking the enzyme's catalytic activity.
Key interactions that contribute to the high affinity and selectivity of this compound include:
-
Hydrophobic Interactions: The benzotriazole and pyrazole moieties of the inhibitor form extensive hydrophobic interactions with nonpolar residues in the active site.
-
Hydrogen Bonding: The nitrogen atoms of the indazole and pyrazole rings, along with the nitrile group, participate in a network of hydrogen bonds with key amino acid residues, anchoring the inhibitor in the active site.
-
Shape Complementarity: The overall shape and conformation of this compound are highly complementary to the topology of the CD73 active site, maximizing van der Waals contacts and contributing to its potent inhibition.
The structural differences between the active sites of CD73 and other ectonucleotidases, such as ENPP1 and ENPP3, are significant enough to prevent the high-affinity binding of this compound, thus accounting for its selectivity.
Caption: Key interactions governing the binding of this compound to the CD73 active site.
Experimental Protocols
The following provides a generalized protocol for a CD73 enzymatic activity assay, based on common methodologies used in the field. Specific parameters for the characterization of this compound can be found in the primary literature.
Objective: To determine the inhibitory activity of a test compound against human CD73.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., Malachite Green for phosphate detection, or a luciferase-based ATP detection kit)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human CD73 enzyme to the desired concentration in pre-warmed assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., APCP).
-
Reaction Initiation: Add the enzyme solution to the wells of the microplate. Then, add the test compound dilutions to the respective wells. Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at a controlled temperature, allowing for the conversion of AMP to adenosine and inorganic phosphate.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution or the detection reagent. The method of detection will depend on the assay format:
-
Phosphate Detection (Malachite Green): Add the Malachite Green reagent, which forms a colored complex with the inorganic phosphate produced. Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
ATP Detection (Luminescence): If measuring the depletion of a co-substrate like ATP in a coupled assay, add a luciferase-based reagent and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for a CD73 enzymatic inhibition assay.
Conclusion
This compound stands out as a potent and selective non-nucleotide inhibitor of CD73. Its selectivity is driven by a combination of specific hydrophobic, hydrogen bonding, and shape-complementary interactions within the enzyme's active site. The detailed understanding of this structural basis, coupled with robust experimental protocols, provides a solid foundation for the rational design of even more effective and selective CD73 inhibitors for cancer immunotherapy. This guide serves as a valuable resource for researchers dedicated to advancing this promising therapeutic avenue.
References
CD73-IN-5: A Technical Guide to its Role in Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of the ecto-5'-nucleotidase (CD73). CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. The accumulation of extracellular adenosine is a key mechanism of immunosuppression in the tumor microenvironment. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory activity, and provides representative experimental protocols for the characterization of such inhibitors. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on the modulation of purinergic signaling for therapeutic applications, particularly in the field of immuno-oncology.
Introduction to CD73 and Purinergic Signaling
Purinergic signaling is a form of extracellular communication mediated by purine nucleosides and nucleotides, such as adenosine triphosphate (ATP) and adenosine. In the tumor microenvironment, high levels of extracellular ATP, released from dying tumor cells, can act as a danger signal and promote immune responses. However, this effect is often counteracted by the enzymatic activity of two key cell-surface ectonucleotidases: CD39 and CD73.
CD39 (ectonucleoside triphosphate diphosphohydrolase-1) initiates the conversion of ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP to adenosine.[1] Adenosine then acts on its receptors (A2A and A2B) on various immune cells, including T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[2] This adenosinergic pathway is a major mechanism of tumor immune evasion.
The inhibition of CD73 is therefore a promising therapeutic strategy to reduce the immunosuppressive effects of adenosine and enhance anti-tumor immunity.[2] this compound is a small molecule inhibitor designed to block the enzymatic activity of CD73.
This compound: A Potent Non-Nucleotide Inhibitor
This compound is a potent and selective non-nucleotide small molecule inhibitor of CD73.[3] Its discovery was reported as part of a systematic effort to develop novel classes of CD73 inhibitors with improved drug-like properties compared to traditional nucleotide-mimicking compounds.[4]
Chemical Properties:
| Property | Value |
| CAS Number | 2412019-99-7 |
| Molecular Formula | C24H15FN8 |
| Molecular Weight | 434.43 g/mol |
Source:
Mechanism of Action
This compound acts as a competitive inhibitor of CD73.[4] It binds to the active site of the enzyme, preventing the hydrolysis of AMP to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the extracellular space. The co-crystallization of a closely related compound with human CD73 has confirmed a competitive binding mode.[4]
The following diagram illustrates the purinergic signaling pathway and the inhibitory action of this compound.
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human CD73 | Biochemical | 19 | [3][4] |
This IC50 value indicates that this compound is a highly potent inhibitor of CD73 enzymatic activity. The discovery publication also reports data for a series of related compounds, demonstrating a clear structure-activity relationship.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature.[4] The following are representative protocols based on this and other similar studies for the characterization of non-nucleotide CD73 inhibitors.
Biochemical Assay for CD73 Inhibition (IC50 Determination)
This protocol describes a common method to determine the in vitro potency of a CD73 inhibitor.
Objective: To measure the concentration of the inhibitor required to reduce the enzymatic activity of CD73 by 50%.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) as the substrate
-
Malachite green phosphate detection kit
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and CaCl2)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of recombinant human CD73 to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based colorimetric assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A typical experimental workflow for determining the IC50 of a CD73 inhibitor.
Cell-Based Assay for Adenosine Production
This protocol measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Objective: To quantify the reduction in adenosine production by cancer cells in the presence of a CD73 inhibitor.
Materials:
-
A cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
AMP
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system for adenosine quantification
Procedure:
-
Seed the CD73-expressing cancer cells in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the medium with a serum-free medium containing a serial dilution of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 30 minutes).
-
Add AMP to the medium to serve as the substrate for CD73.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C in a cell culture incubator.
-
Collect the cell culture supernatant.
-
Analyze the concentration of adenosine in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of adenosine production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of cellular CD73 activity.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the CD73-adenosine axis in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies in immuno-oncology and other areas where the modulation of purinergic signaling is of therapeutic interest. Further research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with other immunomodulatory agents, such as checkpoint inhibitors. The detailed understanding of the interaction of non-nucleotide inhibitors like this compound with their target will be instrumental in the development of next-generation therapeutics targeting the immunosuppressive tumor microenvironment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of CD73 Inhibition in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of a representative small molecule CD73 inhibitor, herein referred to as CD73-IN-5, in preclinical cancer models. As specific public data for a compound designated "this compound" is unavailable, this document synthesizes findings from preclinical studies of potent and selective small molecule CD73 inhibitors to serve as a comprehensive resource.
Introduction to CD73 as a Therapeutic Target
CD73, or ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME) by generating immunosuppressive adenosine.[1][2][3] It is the final enzyme in the purinergic signaling pathway that converts adenosine monophosphate (AMP) to adenosine.[1][3] Extracellular adenosine then signals through A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immunity and promoting tumor growth, angiogenesis, and metastasis.[2][3] The overexpression of CD73 in various cancers is often associated with a poor prognosis, making it a compelling target for cancer immunotherapy.[2][3] The inhibition of CD73 is a promising strategy to reverse adenosine-mediated immunosuppression and enhance the efficacy of other cancer therapies, including immune checkpoint inhibitors.[2]
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro potency and in vivo anti-tumor activity of representative small molecule CD73 inhibitors, serving as a proxy for the expected pharmacodynamic profile of this compound.
Table 1: In Vitro Potency of Representative Small Molecule CD73 Inhibitors
| Compound | Target | Assay Type | Potency (IC50/Ki) | Cell Line | Reference |
| CD73-IN-3 | Human CD73 | Enzyme Activity | IC50 = 7.3 nM | Calu-6 | [1] |
| CD73-IN-4 | Human CD73 | Enzyme Activity | IC50 = 2.6 nM | - | [1] |
| AB-680 | Human CD73 | Enzyme Activity | Ki = 4.9 pM | - | [1] |
| APCP | CD73 | Enzyme Activity | - | - | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of CD73 Inhibition in Syngeneic Mouse Models
| Tumor Model | Treatment | Key Findings | Reference |
| Colorectal (CT26), Sarcoma (MCA205) | Anti-CD73 mAb + Anti-PD-L1 + Chemotherapy | Enhanced complete tumor regression | [5] |
| Breast Cancer (4T1) | Anti-CD73 mAb | Significantly inhibited lung metastasis | |
| Colorectal Cancer | CD73 Inhibition | Promoted colorectal cancer cell proliferation in vivo | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental methodologies are provided below to facilitate a deeper understanding of the pharmacodynamics of CD73 inhibition.
CD73 Signaling Pathway
The diagram below illustrates the canonical pathway of adenosine production in the tumor microenvironment, which is the primary target of CD73 inhibitors like this compound.
Caption: The CD73 signaling pathway illustrating the generation of immunosuppressive adenosine.
Preclinical Experimental Workflow for In Vivo Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vivo anti-tumor efficacy of a CD73 inhibitor in a preclinical setting.
Caption: A generalized workflow for preclinical in vivo efficacy studies of CD73 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and clarity, this section details the methodologies for key experiments cited in the evaluation of CD73 inhibitors.
In Vitro CD73 Enzyme Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of CD73.
Materials:
-
Recombinant human CD73 protein
-
Adenosine Monophosphate (AMP) as the substrate
-
This compound at various concentrations
-
Malachite green phosphate detection kit
-
96-well microplates
-
Incubator (37°C)
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing a known concentration of recombinant human CD73.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the CD73-containing reaction buffer to the wells.
-
Initiate the enzymatic reaction by adding a specific concentration of AMP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of inorganic phosphate produced using a malachite green-based assay, measuring absorbance at the appropriate wavelength.
-
Calculate the percentage of CD73 inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies in a immunocompetent mouse model.
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
Tumor Cell Line:
-
CT26 (colorectal carcinoma) or MCA205 (sarcoma), syngeneic to the respective mouse strains.
Procedure:
-
Subcutaneously implant a specified number of tumor cells (e.g., 5 x 10^5) into the flank of each mouse.
-
Monitor tumor growth using calipers until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination therapy).
-
Administer treatments according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Perform pharmacodynamic analysis on tumor tissue, such as flow cytometry or immunohistochemistry, to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells).
-
Analyze the data to determine tumor growth inhibition and survival benefits.
Conclusion
The preclinical pharmacodynamics of CD73 inhibition, as represented by the data for potent and selective small molecules, demonstrate a strong rationale for the clinical development of this therapeutic class. By blocking the production of immunosuppressive adenosine in the tumor microenvironment, CD73 inhibitors can restore anti-tumor immunity and act synergistically with other cancer therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance novel CD73-targeted agents.
References
- 1. glpbio.com [glpbio.com]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Effects of CD73 on human colorectal cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of CD73-IN-5 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the efficacy of CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of CD73, using a cell-based assay. The protocol is designed for researchers in oncology, immunology, and drug development to assess the inhibitory potential of this compound on cellular CD73 activity.
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2][3][4] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[2][3][4] In the tumor microenvironment, elevated levels of adenosine dampen the activity of various immune cells, including T cells and natural killer (NK) cells, allowing cancer cells to escape immune surveillance.[2][5][6] Overexpression of CD73 has been observed in a wide range of cancers and is often associated with poor prognosis and resistance to anti-cancer therapies.[1][5][7]
This compound is a potent and selective inhibitor of CD73 with an IC50 of 19 nM.[8] By blocking the enzymatic activity of CD73, this compound reduces the production of immunosuppressive adenosine, thereby potentially restoring anti-tumor immune responses.[2] This document provides a detailed protocol for a cell-based assay to quantify the inhibitory efficacy of this compound.
CD73 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical pathway of adenosine production and the mechanism of action of this compound. Extracellular ATP, often released by stressed or dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[6][9] this compound directly inhibits this final step.
Caption: CD73 pathway and this compound inhibition.
Experimental Protocol: Cell-Based CD73 Activity Assay
This protocol describes a method to measure the enzymatic activity of cell-surface CD73 by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. The assay is adaptable to a 96-well format for high-throughput screening.
Materials and Reagents
-
Cell Line: A cancer cell line with high CD73 expression (e.g., MDA-MB-231 for breast cancer, or various lung and colon cancer cell lines).[10]
-
This compound: Stock solution in DMSO.
-
Adenosine 5'-monophosphate (AMP): Substrate solution.
-
Assay Buffer: Phosphate-free buffer (e.g., Tris-buffered saline).
-
Phosphate Detection Reagent: A malachite green-based reagent for colorimetric detection of inorganic phosphate.[10]
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
-
96-well plates: Clear, flat-bottom plates.
-
Plate reader: Capable of measuring absorbance at the appropriate wavelength for the phosphate detection reagent (typically around 620-650 nm).
Experimental Workflow
The following diagram outlines the key steps of the cell-based assay.
Caption: Workflow for the cell-based CD73 assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed the CD73-expressing cells into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
-
Compound Incubation:
-
Gently wash the cells with assay buffer to remove any phosphate-containing media.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare the AMP substrate solution in assay buffer. The final concentration of AMP in the wells should be optimized for the specific cell line but is typically in the range of 0.1 to 1 mM.[10]
-
Add the AMP solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.
-
-
Phosphate Detection:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent will typically contain an acidic component to halt the enzymatic activity.
-
Allow the color to develop for the time specified by the reagent manufacturer (usually 15-30 minutes at room temperature).
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a phosphate standard curve by measuring the absorbance of known phosphate concentrations.
-
Convert the absorbance readings from the experimental wells to phosphate concentrations using the standard curve.
-
Calculate the percentage of CD73 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - ([Pi]inhibitor - [Pi]background) / ([Pi]vehicle - [Pi]background)) Where [Pi] is the concentration of inorganic phosphate. The background is determined from wells with cells but no AMP substrate.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The quantitative data for this compound efficacy should be summarized in a clear and structured table.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | CD73 | Biochemical | CHO | 19 | [8] |
| This compound | CD73 | Cell-based (Phosphate Detection) | MDA-MB-231 | To be determined | This study |
Note: The IC50 value for the cell-based assay is expected to be determined through the execution of the described protocol.
Alternative Adenosine Detection Method
An alternative to measuring inorganic phosphate is the direct quantification of adenosine produced. This can be achieved using commercially available adenosine assay kits, which are often based on an enzymatic cascade that results in a fluorescent or colorimetric signal.[11] High-performance liquid chromatography (HPLC) can also be used for accurate adenosine quantification but is less suited for high-throughput screening.[12]
Conclusion
This document provides a comprehensive guide for assessing the efficacy of the CD73 inhibitor, this compound, in a cell-based format. The detailed protocol and workflows are intended to enable researchers to reliably determine the potency of this and other CD73 inhibitors, facilitating the development of novel cancer immunotherapies. Careful optimization of assay conditions for the specific cell line used is recommended for achieving robust and reproducible results.
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. content.abcam.com [content.abcam.com]
- 12. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing CD73-IN-5 in a Syngeneic Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CD73-IN-5, a potent and selective small molecule inhibitor of CD73 (IC50 = 19 nM), in a syngeneic mouse tumor model. The protocols outlined below are designed to guide researchers in evaluating the anti-tumor efficacy and pharmacodynamic effects of this compound, both as a monotherapy and in combination with other immunotherapies.
Introduction to CD73 Inhibition in Cancer Immunotherapy
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating extracellular adenosine by hydrolyzing adenosine monophosphate (AMP).[1][2] In the tumor microenvironment (TME), high levels of adenosine suppress the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby enabling tumors to evade immune surveillance.[3][4] The inhibition of CD73 aims to reduce the production of immunosuppressive adenosine, restoring anti-tumor immunity and potentially enhancing the efficacy of other cancer therapies.[5] Preclinical studies using various CD73 inhibitors in syngeneic mouse models have demonstrated significant anti-tumor effects, often in combination with checkpoint inhibitors or chemotherapy.[6][7][8]
Mechanism of Action: The CD73-Adenosine Pathway
The canonical pathway for adenosine production in the TME involves the sequential enzymatic activity of CD39 and CD73. ATP released from stressed or dying tumor cells is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to adenosine, which then binds to its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppression.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with this compound. It is crucial to perform initial dose-finding and toxicity studies for any new compound, including this compound, to establish a safe and effective dose range.
Materials and Reagents
-
Compound: this compound (selective CD73 inhibitor)
-
Cell Line: Murine colorectal carcinoma MC38 cells (or other suitable syngeneic cell lines like CT26 or B16F10)
-
Animals: 6-8 week old female C57BL/6 mice (or BALB/c for CT26 cells)
-
Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (vehicle should be optimized for this compound solubility and tolerability)
-
Other Therapeutics (for combination studies): Anti-mouse PD-1 antibody (e.g., clone RMP1-14), isotype control antibody
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin
-
Reagents for Tumor Implantation: PBS, Matrigel (optional)
-
Equipment: Calipers, syringes, needles, flow cytometer, etc.
Syngeneic Tumor Model Workflow
The general workflow for a syngeneic mouse tumor model study is depicted below.
Step-by-Step Protocol
-
Tumor Cell Implantation:
-
Culture MC38 cells in complete DMEM.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Begin measuring tumor volume three times per week using digital calipers once tumors are palpable.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When the average tumor volume reaches approximately 80-100 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Note: The following doses and schedules are examples based on other small molecule CD73 inhibitors and should be optimized for this compound.
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) or orally (p.o.) daily.
-
Group 2 (this compound Monotherapy): Administer this compound at a predetermined dose (e.g., 25-50 mg/kg) via the same route and schedule as the vehicle.
-
Group 3 (anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
Group 4 (Combination Therapy): Administer both this compound and anti-PD-1 antibody according to their respective schedules.
-
-
Efficacy and Pharmacodynamic Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
For survival studies, euthanize mice when tumor volume reaches a predetermined endpoint (e.g., 2000 mm3) or if significant morbidity is observed.
-
For pharmacodynamic studies, a separate cohort of mice may be used. Euthanize mice at a specified time point after treatment initiation (e.g., day 7 or 14), and collect tumors for analysis.
-
Pharmacodynamic Analysis Protocol: Flow Cytometry
-
Tumor Dissociation:
-
Excise tumors and weigh them.
-
Mince the tumors finely and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.
-
-
Staining:
-
Stain cells with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a panel of fluorescently-conjugated antibodies. A suggested panel includes:
-
CD45 (to identify immune cells)
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
NK1.1 (to identify NK cells)
-
FoxP3 (for regulatory T cells, requires intracellular staining)
-
Granzyme B (for cytotoxic cell activity, requires intracellular staining)
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The experimental design logic is crucial for interpreting the contribution of each therapeutic agent.
Representative Efficacy Data
The following tables present hypothetical data based on typical results observed with CD73 inhibitors in syngeneic models.
Table 1: Anti-Tumor Efficacy of this compound in the MC38 Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle | 1500 ± 150 | - | 0/10 (0%) |
| This compound | 1050 ± 120 | 30% | 1/10 (10%) |
| anti-PD-1 | 900 ± 110 | 40% | 2/10 (20%) |
| This compound + anti-PD-1 | 300 ± 50 | 80% | 6/10 (60%) |
Table 2: Pharmacodynamic Effects in the Tumor Microenvironment (Day 14)
| Treatment Group | % CD8+ T Cells of CD45+ Cells (Mean ± SEM) | CD8+ / Treg Ratio (Mean ± SEM) |
| Vehicle | 8.5 ± 1.2 | 1.5 ± 0.3 |
| This compound | 12.0 ± 1.8 | 2.8 ± 0.5 |
| anti-PD-1 | 15.5 ± 2.0 | 3.5 ± 0.6 |
| This compound + anti-PD-1 | 25.0 ± 3.1 | 7.0 ± 1.2 |
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of this compound in syngeneic mouse tumor models. By inhibiting the production of immunosuppressive adenosine, this compound has the potential to enhance anti-tumor immunity, particularly when combined with other immunotherapeutic agents like checkpoint inhibitors. Careful experimental design, including appropriate controls and comprehensive pharmacodynamic analyses, will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Engineered natural killer cells impede the immunometabolic CD73-adenosine axis in solid tumors | eLife [elifesciences.org]
- 4. CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Stability of CD73-IN-5 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in extracellular adenosine production by converting adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, this adenosine generation has potent immunosuppressive effects, hindering the anti-cancer activity of immune cells like T cells and NK cells.[3][4] This makes CD73 a compelling target for cancer immunotherapy.[1]
Small molecule inhibitors designed to block CD73 activity, such as CD73-IN-5, are valuable tools for research and potential therapeutic agents. When evaluating the efficacy of such inhibitors in cell-based assays, it is crucial to understand their stability in the experimental environment. Degradation of the compound in cell culture media can lead to a decreased effective concentration over time, resulting in an inaccurate assessment of its potency and misleading dose-response curves.[5] Furthermore, degradation products themselves could have unintended biological or cytotoxic effects.[5]
This application note provides a detailed protocol for assessing the stability of the small molecule inhibitor this compound in standard cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol covers the experimental workflow, sample preparation, analytical methodology, and data interpretation to ensure the reliability and accuracy of in vitro experimental results.
CD73 Signaling Pathway
The following diagram illustrates the canonical pathway of extracellular adenosine production, which is the primary target of CD73 inhibitors. In this pathway, extracellular ATP is converted to AMP by the ecto-enzyme CD39. CD73 then catalyzes the final step, dephosphorylating AMP to produce adenosine.[6][7][8] Adenosine subsequently signals through its receptors on immune cells, leading to immunosuppression.
Materials and Reagents
-
Compound: this compound
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell Culture Media: RPMI-1640 or DMEM, or other relevant media.
-
Serum: Fetal Bovine Serum (FBS), heat-inactivated.
-
Incubator: Standard cell culture incubator (37°C, 5% CO₂, humidified).
-
Protein Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH) containing an internal standard, if available.
-
HPLC/LC-MS System:
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Consumables: Sterile microcentrifuge tubes, autosampler vials, calibrated pipettes.
Experimental Workflow
The stability assessment follows a straightforward procedure of incubation, sampling, and analysis. The key steps are outlined in the workflow diagram below.
References
- 1. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 8. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring CD73 Inhibition in Response to CD73-IN-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2] It is a key component of the purinergic signaling pathway, which regulates immune responses within the tumor microenvironment (TME).[3] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) into adenosine.[4][5] This accumulation of extracellular adenosine suppresses the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by binding to A2A and A2B receptors, thereby promoting tumor growth, proliferation, and metastasis.[6][7][8][9] Given its role in creating an immunosuppressive TME, CD73 has emerged as a significant target for cancer immunotherapy.[1][3]
CD73-IN-5 is a potent and selective, non-nucleotide small molecule inhibitor of CD73, with a reported IC50 value of 19 nM.[10] By blocking the enzymatic activity of CD73, this compound prevents the production of immunosuppressive adenosine, which can help restore anti-tumor immunity.[2][11] This application note provides a detailed protocol for measuring the inhibitory activity of this compound on recombinant human CD73 using a colorimetric phosphate detection assay.
Signaling Pathway
The diagram below illustrates the canonical pathway for extracellular adenosine production and the mechanism of CD73 inhibition.
Caption: The CD73 signaling pathway and its inhibition by this compound.
Experimental Protocol: CD73 Inhibition Assay
This protocol details a colorimetric method to determine the IC50 of this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The quantity of phosphate is determined by its reaction with a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.[12][13]
Materials and Reagents
-
Recombinant Human CD73 enzyme (e.g., BPS Bioscience, #71184)
-
This compound (MedchemExpress, #HY-136377)
-
Adenosine 5'-monophosphate (AMP) (Substrate)
-
CD73 Assay Buffer (e.g., 20 mM Tris, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Malachite Green Phosphate Detection Reagent
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 620-630 nm
Procedure
-
Reagent Preparation:
-
CD73 Enzyme: Thaw the enzyme on ice and dilute to the desired working concentration (e.g., 2-5 ng/µL) in cold CD73 Assay Buffer. Prepare only the amount needed for the experiment and keep on ice.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in CD73 Assay Buffer. A common starting point is a 100 µM solution, followed by 1:3 serial dilutions to generate a 10-point dose-response curve. Include a "no inhibitor" control containing the same final DMSO concentration as the test wells.
-
AMP Substrate Solution: Prepare a 1 mM solution of AMP in CD73 Assay Buffer.
-
-
Assay Reaction:
-
Add 10 µL of the diluted this compound or control solution to the wells of a 96-well plate.
-
Add 20 µL of the diluted CD73 enzyme solution to each well.
-
Gently tap the plate to mix and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the enzymatic reaction, add 20 µL of the 1 mM AMP substrate solution to each well. The final reaction volume is 50 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Experimental Workflow
Caption: Workflow for the CD73 enzymatic inhibition assay.
Data Presentation and Analysis
The inhibitory effect of this compound is quantified by calculating the percentage of inhibition for each concentration relative to the uninhibited control.
Formula for Percent Inhibition: % Inhibition = 100 * [1 - (Abs_Inhibitor - Abs_Blank) / (Abs_Control - Abs_Blank)]
-
Abs_Inhibitor: Absorbance of the well with the enzyme, substrate, and inhibitor.
-
Abs_Control: Absorbance of the well with the enzyme and substrate (no inhibitor).
-
Abs_Blank: Absorbance of the well with buffer only (no enzyme).
The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Sample Data Table
The following table presents hypothetical data for the inhibition of CD73 by this compound, consistent with its known potency.
| This compound [nM] | Log [M] | Absorbance (630 nm) | % Inhibition |
| 0 (Control) | - | 0.850 | 0.0% |
| 1.0 | -9.00 | 0.795 | 6.9% |
| 3.0 | -8.52 | 0.710 | 17.5% |
| 10.0 | -8.00 | 0.550 | 37.5% |
| 20.0 | -7.70 | 0.448 | 50.3% |
| 50.0 | -7.30 | 0.260 | 73.8% |
| 100.0 | -7.00 | 0.155 | 86.9% |
| 300.0 | -6.52 | 0.090 | 95.0% |
| 1000.0 | -6.00 | 0.075 | 96.9% |
| Blank | - | 0.050 | - |
| Calculated IC50 | ~19.8 nM |
Summary
This application note provides a robust and reproducible method for evaluating small molecule inhibitors of CD73, such as this compound. The described colorimetric assay is suitable for high-throughput screening and detailed kinetic studies, making it an essential tool for researchers in oncology and drug development. The protocol enables the precise determination of inhibitor potency (IC50), which is critical for the characterization and advancement of novel therapeutic agents targeting the immunosuppressive adenosine pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 4. glpbio.com [glpbio.com]
- 5. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 12. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Populations After CD73-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, where it catalyzes the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] In the tumor microenvironment (TME), elevated levels of adenosine dampen the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[3] CD73-IN-5 is a potent and selective small molecule inhibitor of CD73, designed to block the production of adenosine and thereby restore and enhance anti-tumor immunity.[4] This document provides detailed application notes and protocols for the analysis of immune cell populations by flow cytometry following treatment with this compound.
Data Presentation
The following tables summarize expected quantitative changes in immune cell populations after in vitro treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound. Data is presented as a percentage of the parent population and Mean Fluorescence Intensity (MFI) for key markers.
Table 1: Effect of this compound on T Cell Subsets
| Treatment Group | Concentration (µM) | % CD8+ of CD3+ T Cells | MFI of Granzyme B in CD8+ T Cells | % CD4+ of CD3+ T Cells | % FoxP3+ of CD4+ T Cells (Tregs) |
| Vehicle Control | 0 | 25.4 ± 2.1 | 1500 ± 120 | 65.2 ± 3.5 | 5.8 ± 0.7 |
| This compound | 1 | 30.1 ± 2.5 | 2500 ± 210 | 64.8 ± 3.2 | 4.2 ± 0.5* |
| This compound | 10 | 35.6 ± 2.8 | 3800 ± 350 | 64.5 ± 3.0 | 3.1 ± 0.4** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of this compound on NK Cell Activation
| Treatment Group | Concentration (µM) | % NK Cells (CD3-CD56+) of Lymphocytes | MFI of CD107a (Degranulation marker) in NK Cells | MFI of IFN-γ in NK Cells |
| Vehicle Control | 0 | 12.3 ± 1.5 | 800 ± 75 | 1200 ± 110 |
| This compound | 1 | 12.8 ± 1.6 | 1400 ± 130 | 2100 ± 190 |
| This compound | 10 | 13.1 ± 1.8 | 2200 ± 200 | 3500 ± 320 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 3: Effect of this compound on Myeloid Cell Populations
| Treatment Group | Concentration (µM) | % M1 Macrophages (CD14+CD86+) of Monocytes | % M2 Macrophages (CD14+CD206+) of Monocytes | % Mature Dendritic Cells (Lin-HLA-DR+CD83+) of Myeloid Cells |
| Vehicle Control | 0 | 15.7 ± 1.9 | 45.2 ± 4.1 | 3.2 ± 0.4 |
| This compound | 1 | 25.3 ± 2.4 | 35.8 ± 3.7 | 6.8 ± 0.7* |
| This compound | 10 | 38.9 ± 3.1 | 22.1 ± 2.5 | 10.5 ± 1.1** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
In Vitro Treatment of Human PBMCs with this compound
This protocol describes the treatment of isolated human PBMCs with this compound for subsequent flow cytometry analysis.
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
24-well tissue culture plates.
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.
Procedure:
-
Resuspend freshly isolated or thawed cryopreserved PBMCs in complete RPMI medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell concentration to 1 x 10^6 viable cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Add the desired final concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
For intracellular cytokine analysis, add a cell stimulation cocktail and a protein transport inhibitor for the last 4-6 hours of incubation, following the manufacturer's instructions.
Flow Cytometry Staining Protocol for Immune Cell Phenotyping
This protocol outlines the steps for staining PBMCs with fluorescently conjugated antibodies for multi-color flow cytometry analysis.
Materials:
-
Treated PBMCs from the protocol above.
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™).
-
Fixable Viability Dye.
-
Fluorochrome-conjugated antibodies (see suggested panels below).
-
Fixation/Permeabilization Buffer Kit (for intracellular staining).
-
FACS tubes or 96-well V-bottom plates.
Procedure:
-
Harvest Cells: Carefully collect the cells from each well of the 24-well plate and transfer them to individual FACS tubes or wells of a 96-well plate.
-
Wash: Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and discarding the supernatant.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's protocol. Incubate for 15-30 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Fc Block: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization (for intracellular staining):
-
If only staining for surface markers, resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and proceed to data acquisition.
-
For intracellular staining, follow the instructions of a commercial fixation/permeabilization kit. Typically, this involves resuspending the cells in a fixation buffer for 20 minutes, followed by washing and resuspension in a permeabilization buffer.
-
-
Intracellular Staining: Add the cocktail of fluorochrome-conjugated antibodies for intracellular targets (e.g., cytokines, transcription factors) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells once with permeabilization buffer and then once with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Suggested Flow Cytometry Antibody Panels
Panel A: T Cell and NK Cell Phenotyping
| Marker | Fluorochrome | Lineage/Function |
| Viability Dye | e.g., Zombie NIR™ | Live/Dead Discrimination |
| CD45 | e.g., BUV395 | Pan-Leukocyte |
| CD3 | e.g., APC-H7 | T Cell Lineage |
| CD4 | e.g., BUV496 | Helper T Cell Lineage |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T Cell Lineage |
| CD56 | e.g., PE-Cy7 | NK Cell Lineage |
| CD107a | e.g., FITC | Degranulation Marker |
| Granzyme B | e.g., Alexa Fluor 647 | Cytotoxicity |
| IFN-γ | e.g., PE | Pro-inflammatory Cytokine |
| FoxP3 | e.g., Alexa Fluor 488 | Regulatory T Cell Transcription Factor |
Panel B: Myeloid Cell Phenotyping
| Marker | Fluorochrome | Lineage/Function |
| Viability Dye | e.g., Zombie NIR™ | Live/Dead Discrimination |
| CD45 | e.g., BUV395 | Pan-Leukocyte |
| Lineage Cocktail (CD3, CD19, CD56) | e.g., FITC | T, B, NK Cell Exclusion |
| HLA-DR | e.g., PerCP-Cy5.5 | Antigen Presenting Cell Marker |
| CD14 | e.g., APC-H7 | Monocyte/Macrophage Lineage |
| CD11c | e.g., PE-Cy7 | Dendritic Cell Marker |
| CD86 | e.g., PE | M1 Macrophage/Activation Marker |
| CD206 | e.g., APC | M2 Macrophage Marker |
| CD83 | e.g., BV421 | Mature Dendritic Cell Marker |
Mandatory Visualizations
Caption: CD73 converts AMP to adenosine, which suppresses immune cells.
Caption: Workflow for analyzing immune cells after this compound treatment.
Caption: Expected immunological effects of this compound treatment.
References
- 1. 30-color full spectrum flow cytometry panel for deep immunophenotyping of T cell subsets in murine tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Note: Synergistic Enhancement of T-Cell Mediated Cytotoxicity by Combining CD73-IN-5 with Checkpoint Inhibitors in Cancer Cell Co-cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the tumor microenvironment (TME), the ecto-enzyme CD73 plays a critical role in immunosuppression by converting adenosine monophosphate (AMP) to adenosine.[1] Extracellular adenosine then binds to A2A receptors on T cells, dampening their activation, proliferation, and cytotoxic functions, thereby allowing cancer cells to evade immune destruction.[2] This adenosine-mediated immunosuppression is a significant mechanism of resistance to cancer immunotherapies, including checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[2]
CD73-IN-5 is a potent and selective, non-nucleotide small molecule inhibitor of the CD73 enzyme, with an IC50 of 19 nM. By blocking the production of immunosuppressive adenosine, this compound can help restore anti-tumor immunity. Preclinical studies have demonstrated that combining CD73 inhibition with checkpoint blockade results in a synergistic anti-tumor effect.[3][4] This combination therapy enhances the activity of cytotoxic T lymphocytes (CTLs), leading to increased tumor cell killing.[3][4]
This application note provides detailed protocols for evaluating the combination of this compound and checkpoint inhibitors in an in vitro co-culture model of cancer cells and T cells. The described assays allow for the quantification of adenosine suppression, T-cell activation, cytokine production, and cancer cell cytotoxicity.
Signaling Pathways and Experimental Workflow
CD73-Adenosine Immunosuppressive Pathway
Caption: The CD73 enzyme converts AMP to adenosine, which suppresses T-cell function via the A2A receptor.
Synergistic Mechanism of Dual Blockade
Caption: Dual inhibition of CD73 and PD-1/PD-L1 pathways synergistically restores T-cell function.
General Experimental Workflow
Caption: Workflow for assessing the combination of this compound and checkpoint inhibitors in co-culture.
Data Presentation
The following tables present representative data demonstrating the synergistic effect of combining a CD73 inhibitor with a PD-1 checkpoint inhibitor on T-cell function in a co-culture system. Data is conceptualized based on findings where dual blockade leads to prolonged and enhanced T-cell effector functions.[2]
Table 1: Effect of this compound and anti-PD-1 on T-Cell Mediated Cytotoxicity
| Treatment Group | Concentration | Cancer Cell Lysis (%) |
| Vehicle Control | - | 12.5 ± 2.1 |
| This compound | 100 nM | 25.8 ± 3.5 |
| Anti-PD-1 mAb | 10 µg/mL | 28.1 ± 3.9 |
| Combination | 100 nM + 10 µg/mL | 65.4 ± 5.2 |
Table 2: Adenosine Concentration in Co-culture Supernatant
| Treatment Group | Concentration | Adenosine (µM) |
| Vehicle Control | - | 8.2 ± 1.1 |
| This compound | 100 nM | 1.5 ± 0.4 |
| Anti-PD-1 mAb | 10 µg/mL | 7.9 ± 0.9 |
| Combination | 100 nM + 10 µg/mL | 1.3 ± 0.3 |
Table 3: T-Cell Activation and Cytokine Release
| Treatment Group | IFN-γ Release (pg/mL) | Granzyme B+ CD8+ T Cells (%) |
| Vehicle Control | 150 ± 25 | 15.2 ± 2.8 |
| This compound | 480 ± 55 | 30.5 ± 4.1 |
| Anti-PD-1 mAb | 550 ± 68 | 34.8 ± 4.5 |
| Combination | 1850 ± 190 | 72.3 ± 6.7 |
Experimental Protocols
Protocol 1: T-Cell Mediated Cancer Cell Cytotoxicity Assay
This protocol details a method to assess the ability of activated T cells to lyse cancer cells in a co-culture system, and how this is modulated by this compound and a checkpoint inhibitor.
Materials:
-
Target Cells: CD73-expressing cancer cell line (e.g., MDA-MB-231, MC38).
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells.
-
Reagents:
-
This compound (MCE, HY-145334), prepare a 10 mM stock in DMSO.
-
Anti-PD-1 or Anti-PD-L1 antibody (e.g., Pembrolizumab, Atezolizumab).
-
Isotype control antibody.
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies).
-
Complete RPMI-1640 medium (with 10% FBS, 1% Pen-Strep, and IL-2).
-
Cytotoxicity detection kit (e.g., LDH release assay or a real-time fluorescence-based assay).
-
Procedure:
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Activate T cells for 24-48 hours using anti-CD3/CD28 beads or plate-bound antibodies in complete RPMI medium containing IL-2 (e.g., 20 IU/mL).
-
-
Co-culture Setup:
-
Seed target cancer cells into a 96-well flat-bottom plate at a density that will result in an 80-90% confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well). Incubate overnight.
-
The next day, gently wash the cancer cell monolayer with PBS to remove non-adherent cells.
-
Prepare treatment dilutions in complete RPMI medium. This includes:
-
Vehicle Control (e.g., 0.1% DMSO).
-
This compound (e.g., final concentration 100 nM).
-
Checkpoint inhibitor antibody (e.g., final concentration 10 µg/mL).
-
Combination of this compound and checkpoint inhibitor.
-
Isotype control antibody (at the same concentration as the checkpoint inhibitor).
-
-
Remove activated T cells from their stimulation and resuspend in fresh complete RPMI medium. Count viable cells.
-
Add the activated T cells to the wells containing the cancer cell monolayer at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Immediately add the prepared treatment dilutions to the appropriate wells.
-
-
Incubation and Measurement:
-
Incubate the co-culture plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation, measure cytotoxicity according to the manufacturer's protocol of the chosen assay (e.g., collect supernatant for LDH assay or read fluorescence for real-time assays).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Spontaneous Release: Effector and target cells incubated alone.
-
Maximum Release: Target cells treated with a lysis buffer.
-
Protocol 2: Adenosine Quantification in Supernatant
This protocol describes how to measure the concentration of extracellular adenosine in the co-culture supernatant to confirm the inhibitory activity of this compound.
Materials:
-
Supernatant samples from the co-culture experiment (Protocol 1).
-
Adenosine Assay Kit (e.g., Cell Biolabs, Inc. or Sigma-Aldrich MAK433) or access to HPLC/LC-MS equipment.
-
(For HPLC/LC-MS) Adenosine standard, and reagents for sample preparation (e.g., perchloric acid for protein precipitation).
Procedure (Using a Commercial Kit):
-
Sample Collection: At the end of the co-culture incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Sample Preparation: Process the supernatant as required by the kit manufacturer. This may involve a filtration or deproteinization step.
-
Assay Performance:
-
Prepare the adenosine standard curve according to the kit instructions.
-
Add samples and standards to the wells of the assay plate.
-
Add the reaction mix provided in the kit.
-
Incubate for the recommended time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Measurement: Read the fluorescence or absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the adenosine concentration in each sample by interpolating from the standard curve.
Protocol 3: T-Cell Activation and Proliferation by Flow Cytometry
This protocol uses flow cytometry to assess T-cell activation (via surface markers) and proliferation (via dye dilution) in response to the combination treatment.
Materials:
-
Cells from the co-culture experiment (Protocol 1).
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Fluorochrome-conjugated antibodies for flow cytometry:
-
Anti-CD3, Anti-CD8, Anti-CD4
-
Activation markers: Anti-CD69, Anti-CD25
-
-
Live/Dead fixable viability stain.
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometer.
Procedure:
-
T-Cell Staining (for Proliferation):
-
Before setting up the co-culture, label the activated T cells with a proliferation dye (e.g., CFSE) according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by several washes.
-
Use these labeled cells as the effector cells in Protocol 1.
-
-
Cell Harvesting and Staining (Post-Incubation):
-
At the end of the co-culture, gently resuspend the cells in each well and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain with a Live/Dead viability dye for 20 minutes at room temperature, protected from light.
-
Wash the cells again with FACS buffer.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD8, CD4, CD69, CD25) and incubate for 30 minutes on ice.
-
Wash the cells twice with FACS buffer and resuspend in a final volume suitable for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on live, single cells, then on CD3+ T cells.
-
Further gate on CD8+ and CD4+ T-cell populations.
-
For Proliferation: Analyze the histogram of the proliferation dye (e.g., CFSE) for the CD8+ and CD4+ populations. A decrease in fluorescence intensity indicates cell division. Quantify the percentage of proliferated cells.
-
For Activation: Analyze the expression levels (MFI or percentage of positive cells) of CD69 and CD25 on the gated T-cell populations.
-
Protocol 4: Cytokine Release Assay (ELISA)
This protocol measures the concentration of key pro-inflammatory cytokines, such as IFN-γ and TNF-α, secreted by activated T cells into the co-culture supernatant.
Materials:
-
Supernatant samples from the co-culture experiment (Protocol 1).
-
ELISA kit for human IFN-γ and/or TNF-α.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Collection: Collect supernatant as described in Protocol 2, Step 1. Samples can be stored at -80°C for later analysis.
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows:
-
Add standards and samples (diluted if necessary) to the antibody-coated microplate.
-
Incubate for the specified time.
-
Wash the plate multiple times.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., HRP-Streptavidin) and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add the stop solution.
-
-
Measurement: Immediately read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in each experimental sample.
References
- 1. researchgate.net [researchgate.net]
- 2. CD73: A potential biomarker for anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti–PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Small Molecule Libraries Using a CD73 Reference Inhibitor
Topic: High-Throughput Screening of Small Molecule Libraries using CD73-IN-5 as a Reference
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ecto-5'-nucleotidase (CD73), a cell-surface enzyme, is a critical node in the purinergic signaling pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth, proliferation, and metastasis.[4][5][6] Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy.[4][7] High-throughput screening (HTS) of small molecule libraries is a crucial step in the discovery of novel CD73 inhibitors. This document provides detailed protocols and application notes for conducting an HTS campaign for CD73 inhibitors, using a well-characterized reference inhibitor, herein designated as this compound, for assay validation and performance monitoring.
CD73 Signaling Pathway
CD73 is a key enzyme in the generation of extracellular adenosine, a potent immunosuppressive molecule. The pathway begins with the release of adenosine triphosphate (ATP) from cells due to stress or damage. Extracellular ATP can act as a pro-inflammatory signal. However, it is rapidly hydrolyzed to AMP by ectonucleotidases like CD39. CD73 then dephosphorylates AMP to produce adenosine.[8][9] Adenosine subsequently binds to its receptors (A2A and A2B) on immune cells, such as T cells and natural killer cells, leading to the suppression of their anti-tumor functions.[10] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring anti-tumor immunity.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large compound libraries to identify potential CD73 inhibitors. The process begins with assay development and validation, followed by the primary screen of the entire library. Hits from the primary screen are then confirmed and their potency is determined through dose-response assays. The reference inhibitor, this compound, is used throughout the process to ensure assay quality and to provide a benchmark for the activity of newly identified compounds.
Data Presentation
Table 1: Assay Parameters for CD73 HTS
| Parameter | Value |
| Enzyme | Recombinant Human CD73 |
| Substrate | Adenosine Monophosphate (AMP) |
| Reference Inhibitor | This compound |
| Assay Format | 384-well plate, fluorescence intensity |
| Final Assay Volume | 20 µL |
| Readout | Fluorescence at Ex/Em = 535/590 nm |
| Incubation Time | 60 minutes |
| Incubation Temperature | 37°C |
Table 2: Performance Metrics with Reference Inhibitor this compound
| Metric | Value |
| IC50 of this compound | 15 nM |
| Z'-factor | > 0.7 |
| Signal-to-Background Ratio | > 5 |
| CV of Controls | < 10% |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Recombinant Human CD73: Prepare a stock solution in Assay Buffer. The final concentration in the assay should be determined during assay development to yield a robust signal.
-
Adenosine Monophosphate (AMP): Prepare a stock solution in deionized water. The final concentration should be at or near the Km value for CD73.
-
This compound (Reference Inhibitor): Prepare a stock solution in 100% DMSO.
-
Test Compounds: Prepare stock solutions in 100% DMSO.
-
Detection Reagent: Utilize a commercially available adenosine detection kit (e.g., a fluorescence-based assay that measures the production of adenosine). Prepare according to the manufacturer's instructions.
Assay Protocol for Primary Screening (384-well plate)
-
Compound Dispensing: Add 100 nL of test compounds (at a single high concentration, e.g., 10 µM) or this compound (for controls) to the appropriate wells of a 384-well assay plate. For negative controls, add 100 nL of DMSO.
-
Enzyme Addition: Add 10 µL of CD73 enzyme solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the AMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Detection: Add 5 µL of the detection reagent to all wells to stop the reaction and generate a fluorescent signal.
-
Signal Reading: Incubate the plate for 10 minutes at room temperature, protected from light, and then read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Dose-Response and IC50 Determination Protocol
-
Compound Plating: Prepare serial dilutions of hit compounds and the reference inhibitor (this compound) in DMSO. Dispense 100 nL of each concentration into the assay plate.
-
Follow Steps 2-7 from the primary screening protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (a high concentration of this compound) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel small molecule inhibitors of CD73. The use of a well-characterized reference inhibitor, such as this compound, is essential for ensuring the quality and reliability of the screening data. The detailed protocols and workflow diagrams serve as a guide for researchers in the field of drug discovery to efficiently identify and characterize promising new therapeutic candidates targeting the CD73-adenosine pathway for cancer immunotherapy.
References
- 1. glpbio.com [glpbio.com]
- 2. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 3. Fluorescent Probes for Ecto-5′-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD73 to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 9. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of CD73-IN-5 In Vitro
Welcome to the technical support center for CD73-IN-5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the in vitro efficacy of this compound, a potent and selective non-nucleotide small molecule inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent and selective, non-nucleotide small molecule inhibitor of the ecto-5'-nucleotidase CD73. It has a reported IC50 value of 19 nM in biochemical assays.[1] CD73 is a crucial enzyme in the adenosine signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[2][3]
Q2: How should I store and handle this compound?
For optimal stability, it is recommended to store the stock solution of this compound at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] When preparing for an experiment, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvent should I dissolve this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For in vivo applications, other solvents like PEG300 and Tween 80 may be used.[4] When preparing a stock solution, ensure the compound is fully dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Q4: What are the main applications of this compound in vitro?
This compound is primarily used in cancer research and immunotherapy studies. By inhibiting CD73, it aims to reduce the production of immunosuppressive adenosine in the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2][3] It can be used in various in vitro assays to study the role of the CD73-adenosine axis in cancer cell proliferation, migration, and immune cell function.
Troubleshooting Guide: Low In Vitro Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your in vitro experiments.
Issue 1: Suboptimal Inhibitor Preparation and Handling
Question: I am not observing the expected level of CD73 inhibition. Could there be an issue with how I am preparing or storing the inhibitor?
Answer: Problems with inhibitor preparation and storage are a common source of experimental variability. Please review the following points:
-
Improper Storage: Ensure that the stock solution of this compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage to maintain its potency.[1]
-
Incorrect Dilutions: Double-check all calculations for serial dilutions from your stock solution. It is recommended to prepare fresh dilutions for each experiment.
-
Solubility Issues: this compound may precipitate if the concentration of DMSO in the final aqueous solution is too high, or if the inhibitor concentration exceeds its solubility limit in the assay buffer or cell culture medium.[5]
-
Recommendation: Prepare a high-concentration stock in 100% DMSO and then perform serial dilutions in DMSO before the final dilution into the aqueous experimental medium.[6] Ensure the final DMSO concentration is well-tolerated by your cells (typically <0.5%).
-
Issue 2: Assay System and Protocol-Related Problems
Question: My inhibitor seems to be properly prepared, but I am still seeing low efficacy. Could my assay setup be the problem?
Answer: The design of your in vitro assay is critical for obtaining accurate and reproducible results. Consider the following factors:
-
Inappropriate Assay Type: The observed efficacy of an inhibitor can vary between biochemical and cell-based assays.
-
Biochemical Assays: These assays, using purified or recombinant CD73, directly measure the inhibitor's effect on enzyme activity. They are often more sensitive but may not fully recapitulate the cellular context.
-
Cell-Based Assays: These assays measure CD73 activity on the surface of cells. The complexity of the cellular environment, including membrane composition and the presence of other proteins, can influence inhibitor binding and efficacy.
-
-
Suboptimal Assay Conditions:
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme or cells before adding the substrate (AMP) can be crucial. A 30-minute pre-incubation at 37°C is a common starting point.[7]
-
Substrate Concentration: In competitive inhibition, a high concentration of the substrate (AMP) can outcompete the inhibitor, leading to an apparent decrease in efficacy.[8] Determine the Km of your enzyme system and use an appropriate AMP concentration.
-
pH and Buffer Composition: The optimal pH for CD73 activity is around 7.0-7.4.[9] Ensure your assay buffer is within this range and does not contain interfering substances. For instance, phosphate-based buffers can interfere with phosphate-detection assays.[10]
-
Issue 3: Target-Related and Biological Factors
Question: I have optimized my inhibitor preparation and assay protocol, but the efficacy of this compound is still low. Are there any biological factors that could be influencing the results?
Answer: The biological context of your experiment can significantly impact the observed efficacy of a CD73 inhibitor. Here are some key considerations:
-
CD73 Expression Levels: The level of CD73 expression can vary significantly between different cell lines.[11][12] Low expression of CD73 on your target cells will naturally result in a smaller dynamic range for observing inhibitor effects.
-
Recommendation: Confirm CD73 expression in your cell line of choice using techniques like flow cytometry or western blotting before conducting inhibition assays.
-
-
Presence of Soluble CD73 (sCD73): In addition to the membrane-bound form, a soluble form of CD73 can be present in cell culture supernatants and serum.[13][14] This soluble enzyme can also hydrolyze AMP and may be less susceptible to certain inhibitors, thereby reducing the apparent overall inhibition.
-
Recommendation: If you suspect the presence of sCD73, consider performing your assay with washed cells to remove the supernatant, or measure sCD73 levels in your culture medium.
-
-
Cellular ATP Metabolism: The cellular machinery for ATP metabolism is complex, involving multiple enzymes. The interplay between these enzymes can affect the availability of AMP, the substrate for CD73.
-
Off-Target Effects: While this compound is reported to be selective, all small molecule inhibitors have the potential for off-target effects, which could lead to unexpected biological responses that may mask the specific inhibition of CD73.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| This compound IC50 | 19 nM (biochemical assay) | [1] |
| Stock Solution Storage | -80°C (up to 6 months), -20°C (up to 1 month) | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Final DMSO Concentration in Cell Culture | < 0.5% | General recommendation |
| Pre-incubation Time with Inhibitor | 30 minutes at 37°C (starting point) | [7] |
| Optimal pH for CD73 Activity | 7.0 - 7.4 | [9] |
Detailed Experimental Protocols
Protocol 1: Biochemical CD73 Activity Assay (Colorimetric - Malachite Green)
This protocol is for measuring the activity of purified or recombinant CD73 enzyme by detecting the release of inorganic phosphate.
-
Reagent Preparation:
-
Prepare a 5X CD73 Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM CaCl2).
-
Prepare a stock solution of AMP (e.g., 10 mM in water).
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of diluted this compound or vehicle control (DMSO) to each well.
-
Add 30 µL of 1X CD73 Assay Buffer containing the purified CD73 enzyme to each well.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of AMP solution. The final concentration of AMP should be optimized based on the enzyme's Km.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding 150 µL of Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based CD73 Activity Assay
This protocol measures the activity of cell-surface CD73 on adherent cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and below the cytotoxic threshold for your cell line.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
CD73 Activity Measurement:
-
After pre-incubation, add AMP to each well to a final concentration that is appropriate for your cell line's CD73 activity.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Collect the supernatant to measure the product of the reaction (adenosine or inorganic phosphate).
-
Adenosine can be quantified using HPLC-MS or a commercially available adenosine detection kit.
-
Inorganic phosphate can be quantified using the Malachite Green assay as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the results to the cell number or protein concentration in each well.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.
-
Visualizations
Caption: The CD73-adenosine signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting the low in vitro efficacy of this compound.
References
- 1. Expression of ecto-5'-nucleotidase (eN, CD73) in cell lines from various stages of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73-IN-11 I CAS#: 2766566-11-2 I inhibitor of CD73 I InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CD73 immune checkpoint defines regulatory NK cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD73 – A Promising Target in Cancer Immunotherapy-DIMA BIOTECH [dimabio.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of a soluble form of human CD73 with ecto-5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR-Based Assay for the Ex Vivo Determination of Soluble CD73 Activity in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CD73-IN-5 concentration for different cancer cell lines
Welcome to the technical support center for CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of CD73. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for using this compound with various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of CD73, also known as ecto-5'-nucleotidase.[1] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine by converting adenosine monophosphate (AMP) to adenosine.[2][3] In the tumor microenvironment, adenosine suppresses the anti-tumor immune response.[2] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby potentially enhancing the anti-tumor immune response.
Q2: What is the IC50 of this compound?
A2: The biochemical IC50 of this compound is 19 nM.[1] It is important to note that the optimal concentration for cell-based assays will likely be higher and needs to be determined empirically for each cancer cell line.
Q3: In which cancer types is CD73 overexpressed?
A3: CD73 is overexpressed in a wide range of cancers, including but not limited to, breast cancer (especially triple-negative), colorectal cancer, pancreatic cancer, non-small cell lung cancer, ovarian cancer, and melanoma.[2] High expression of CD73 is often associated with a poor prognosis.
Q4: What is a recommended starting concentration range for this compound in cell-based assays?
A4: For cell-based assays, a good starting point for a dose-response experiment is to use a concentration range that brackets the biochemical IC50 by several orders of magnitude. A typical starting range for small molecule inhibitors is between 0.1 µM and 10 µM.[4] It is generally advised to use the lowest concentration possible that achieves the desired biological effect to minimize the risk of off-target effects. Concentrations above 10 µM may be more likely to induce non-specific effects.[4]
Q5: How should I prepare and store this compound?
A5: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing for an experiment, it is best to make fresh dilutions from the stock solution. Avoid repeated freeze-thaw cycles. The solubility of this compound in different solvents should be considered when preparing stock solutions.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use calibrated pipettes and consistent pipetting techniques.
-
To mitigate the "edge effect," consider not using the outer wells of the plate for experimental samples or fill them with media to maintain humidity.[5]
-
Issue 2: No significant effect of this compound on cell viability at expected concentrations.
-
Possible Cause: Low or absent CD73 expression in the chosen cell line, or the specific cell line's viability is not dependent on the CD73 pathway.
-
Troubleshooting Steps:
-
Confirm CD73 expression in your cell line using Western blot or flow cytometry.
-
Consider that the anti-tumor effects of CD73 inhibition are often mediated by the immune system, so a direct cytotoxic effect on cancer cells in monoculture may not be observed.
-
Try a co-culture system with immune cells to better recapitulate the tumor microenvironment.
-
Issue 3: Observed cell death at high concentrations of this compound.
-
Possible Cause: Off-target effects or general cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine if the cytotoxicity is specific to a certain concentration range.
-
Use a control cell line with low or no CD73 expression to assess non-specific toxicity.
-
Consider using a lower concentration of the inhibitor in combination with another therapeutic agent.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for a desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot for CD73 Expression
This protocol is to confirm the expression of CD73 in the cancer cell lines being tested.
Materials:
-
Cancer cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CD73
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells using a suitable lysis buffer and collect the protein extract.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD73 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Different Cancer Cell Lines
| Cancer Type | Example Cell Lines | CD73 Expression | Recommended Starting Concentration Range (µM) |
| Breast Cancer | MDA-MB-231, 4T1 | High | 0.1 - 20 |
| Pancreatic Cancer | Panc-1, MiaPaCa-2 | High | 0.1 - 20 |
| Non-Small Cell Lung Cancer | A549, H1975 | Moderate to High | 0.5 - 50 |
| Colorectal Cancer | HCT116, SW480 | Moderate to High | 0.5 - 50 |
| Melanoma | A375, SK-MEL-28 | Variable | 1 - 100 |
Note: These are suggested starting ranges and should be optimized for your specific experimental conditions.
Visualizations
Caption: The CD73 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. cellsignal.com [cellsignal.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of CD73-IN-5 in Aqueous Solutions
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the CD73 inhibitor, CD73-IN-5, in aqueous solutions. While specific solubility data for this compound is not publicly available, this guide offers generalized protocols and best practices for working with poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting solvent?
A1: For many poorly water-soluble small molecule inhibitors, the recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer. The most common initial solvent is 100% dimethyl sulfoxide (DMSO).
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. You should always run a vehicle control (your final buffer containing the same percentage of DMSO as your experimental samples) to assess the impact of the solvent on your specific assay.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent System: For in vivo or other sensitive applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[1]
-
pH Adjustment: The solubility of a compound can be pH-dependent. Systematically testing the solubility of this compound in buffers with different pH values may reveal a range where it is more soluble.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.
Q4: Can I pre-dissolve this compound directly in a buffer containing a surfactant like Tween-80?
A4: Yes, this is a valid strategy. Surfactants like Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is recommended to prepare a stock solution of the surfactant and then add the compound, followed by vortexing or sonication to aid dissolution.
Troubleshooting Guide
Issue 1: Precipitate Formation During Dilution of DMSO Stock
This is a common challenge when diluting a high-concentration organic stock solution into an aqueous buffer.
Troubleshooting Workflow
References
Potential off-target effects of CD73-IN-5 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective non-nucleotide small molecule inhibitor of ecto-5'-nucleotidase (CD73).[1] CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2][3] By inhibiting CD73, this compound blocks the production of extracellular adenosine, a key immunosuppressive molecule in the tumor microenvironment.[2][3] This reduction in adenosine can lead to enhanced anti-tumor immune responses.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 19 nM against CD73.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of ≥ 50 mg/mL (115.09 mM).[1] For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤0.5%).
Q4: How should I store this compound?
Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide for Cellular Assays
Issue 1: Higher than expected IC50 value in cellular assays compared to biochemical assays.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Although CD73 is an ecto-enzyme, some intracellular effects could be relevant depending on the cell type and experimental question. If assessing intracellular targets is intended, consider using a cell line with known high permeability or perform permeabilization experiments. |
| High Cellular ATP Concentration | Intracellular ATP concentrations are in the millimolar range, which can be much higher than the Km of some enzymes in biochemical assays. While CD73's substrate is extracellular AMP, altered cellular metabolism due to high inhibitor concentrations could indirectly affect the assay readout. Ensure the assay is specifically measuring extracellular CD73 activity. |
| Compound Instability or Metabolism | Incubate this compound in your complete cell culture medium for the duration of your experiment, then measure its concentration and integrity using LC-MS/MS to assess stability. |
| Efflux by Cellular Transporters | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help determine if this is a factor. |
| Presence of High Levels of Substrate (AMP) | High concentrations of the substrate, AMP, in the cell culture medium can compete with the inhibitor, leading to a rightward shift in the IC50 curve. Measure the basal AMP concentration in your media and consider using a medium with lower AMP levels if possible. |
Issue 2: Inconsistent or non-reproducible results in CD73 activity assays.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Determine the aqueous solubility of this compound in your specific cell culture medium. |
| Assay Interference | If using a colorimetric assay that detects inorganic phosphate (e.g., Malachite Green), be aware that any contaminating phosphate in your reagents can interfere with the assay.[4][5] For luminescence-based assays that measure ATP (e.g., CellTiter-Glo), the inhibitor itself might quench the luciferase signal.[5] Run appropriate controls, such as the inhibitor in the absence of enzyme, to check for assay interference. |
| Variable CD73 Expression | Ensure consistent cell passage number and confluency, as CD73 expression levels can vary. Verify CD73 expression in your cell line by Western blot, flow cytometry, or qPCR. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
Issue 3: Observed cellular phenotype is not consistent with CD73 inhibition.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This compound, while selective, may interact with other proteins. Potential off-targets for CD73 inhibitors include other ectonucleotidases (e.g., CD39, ENPP1, TNAP) and adenosine receptors (A1, A2A, A2B, A3).[6] Perform counter-screens against these related targets to assess selectivity. |
| Cytotoxicity | At high concentrations, the compound may induce cytotoxicity, leading to phenotypes unrelated to CD73 inhibition. Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, MTS) and perform your functional assays at non-toxic concentrations. |
| Cellular Context Dependency | The functional consequences of CD73 inhibition can be highly dependent on the specific cell type and the expression levels of other components of the purinergic signaling pathway. Characterize the expression of CD39, and adenosine receptors in your cellular model. |
| Lack of On-Target Engagement | Confirm that this compound is engaging with CD73 in your cells using a Cellular Thermal Shift Assay (CETSA). This biophysical method can verify direct target binding in a cellular environment. |
Quantitative Data Summary
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CD73 | Biochemical | 19 | [1] |
Table 2: Potential Off-Targets for Small Molecule CD73 Inhibitors
| Potential Off-Target | Function | Rationale for Consideration |
| CD39 (ENTPD1) | Ectonucleotidase that hydrolyzes ATP/ADP to AMP | Works in tandem with CD73 in the adenosine production pathway.[3] |
| ENPP1/ENPP3 | Ectonucleotide pyrophosphatases/phosphodiesterases | Can also hydrolyze ATP and have structural similarities to other nucleotide-binding proteins. |
| TNAP (Tissue-Nonspecific Alkaline Phosphatase) | Phosphatase that can hydrolyze AMP | Can contribute to adenosine production. |
| Adenosine Receptors (A1, A2A, A2B, A3) | G protein-coupled receptors for adenosine | Downstream effectors of CD73 activity; inhibition could lead to complex pharmacological effects. |
Experimental Protocols
Protocol 1: Colorimetric CD73 Activity Assay (Malachite Green-based)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.
Materials:
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CD73-expressing cells or recombinant CD73 enzyme
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This compound
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AMP (substrate)
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Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)
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Malachite Green Reagent
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96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme/Cell Addition: Add recombinant CD73 enzyme or CD73-expressing cells to the wells of the 96-well plate.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add AMP to all wells to start the enzymatic reaction. The final concentration of AMP should be close to its Km for CD73.
-
Reaction Incubation: Incubate the plate at 37°C for a set period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Subtract the background absorbance (wells with no enzyme/cells) and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.
Materials:
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CD73-expressing cells
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
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PCR tubes or 96-well PCR plate
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Thermal cycler
-
Western blotting reagents (SDS-PAGE gels, transfer membranes, anti-CD73 antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes/plate and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for CD73.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and this compound-treated samples. Plot the relative amount of soluble CD73 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Caption: A logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Unlocking the Potential of CD73 Inhibitors: Enhancing CD8+ T Cell Responses and Combating Tumor Growth [synapse.patsnap.com]
Long-term stability of CD73-IN-5 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of CD73-IN-5 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder or in a DMSO stock solution at specific temperatures. Adherence to these conditions is critical for maintaining the inhibitor's activity.
Q2: How long is this compound stable in DMSO at -20°C?
A2: When dissolved in DMSO, this compound is stable for up to 1 month when stored at -20°C.[1] For longer-term storage of the stock solution, -80°C is recommended.
Q3: Can I store the this compound DMSO stock solution for longer than the recommended period?
A3: Storing beyond the recommended period of one month at -20°C is not advised as it may lead to a decrease in the inhibitor's potency and experimental variability. For storage longer than one month, it is recommended to store the DMSO stock solution at -80°C.[1]
Q4: What are the signs of inhibitor degradation or precipitation in my DMSO stock?
A4: Visual signs of degradation are uncommon. However, precipitation may be observed as crystals or a film in the vial. A decrease in the expected biological activity in your experiments is the most reliable indicator of potential degradation or loss of active compound due to precipitation.
Q5: How many times can I freeze-thaw my this compound DMSO stock solution?
A5: It is best practice to minimize freeze-thaw cycles. We recommend preparing single-use aliquots of the DMSO stock solution to avoid repeated temperature changes, which can lead to precipitation and degradation of the compound. The hygroscopic nature of DMSO means it can absorb moisture with each thaw, which can decrease the solubility of the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitor activity in my assay. | 1. Degradation: The inhibitor may have degraded due to improper storage (e.g., stored for more than 1 month at -20°C). 2. Precipitation: The inhibitor may have precipitated out of the DMSO solution. 3. Incorrect Concentration: The actual concentration of the active inhibitor may be lower than calculated due to precipitation or degradation. | 1. Use a fresh stock: Prepare a new stock solution from the powdered compound. 2. Confirm solubility: Before use, ensure the solution is clear and free of precipitates. If precipitation is observed, gently warm the vial to 37°C and vortex to redissolve. 3. Validate activity: Perform a dose-response experiment to confirm the IC50 of the inhibitor. |
| Precipitate observed in the DMSO stock vial. | 1. Supersaturation: The initial concentration of the stock solution may be too high. 2. Freeze-thaw cycles: Repeated temperature changes can cause the compound to come out of solution. 3. Water absorption: DMSO is hygroscopic and can absorb atmospheric water, reducing the inhibitor's solubility. | 1. Gentle warming: Warm the vial to 37°C and vortex to attempt to redissolve the precipitate. 2. Aliquot: Prepare single-use aliquots to minimize freeze-thaw cycles. 3. Use dry DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions. |
| Inconsistent results between experiments. | 1. Variable inhibitor activity: This can be due to degradation or precipitation from repeated freeze-thaw cycles. 2. Inconsistent final DMSO concentration: Different final concentrations of DMSO in the assay can affect cell health and inhibitor activity. | 1. Aliquot stock solutions: Ensure a fresh aliquot is used for each experiment. 2. Maintain consistent DMSO concentration: Keep the final concentration of DMSO in all experimental wells, including controls, constant and typically below 0.5%. |
Data Summary
This compound Storage Recommendations
| Format | Storage Temperature | Recommended Stability Period |
| Powder | -20°C | 3 years[1] |
| In DMSO | -20°C | 1 month[1] |
| In DMSO | -80°C | 6 months[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the inhibitor: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add solvent: Using a sterile syringe, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Validation of this compound Activity using a Cell-Based Assay
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Thaw a fresh aliquot of the this compound DMSO stock solution. Prepare a serial dilution of the inhibitor in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Activity Readout: Measure the downstream effects of CD73 inhibition. This could be the quantification of adenosine production or the assessment of a relevant cellular phenotype (e.g., immune cell activation, tumor cell proliferation).
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value to confirm the inhibitor's potency.
Visualizations
CD73 Signaling Pathway
Caption: CD73 converts AMP to adenosine, which signals through A2A receptors to suppress immune responses.
Experimental Workflow for Assessing Inhibitor Stability
Caption: A logical workflow to periodically assess the stability of stored this compound.
References
Technical Support Center: Minimizing Experimental Variability in CD73-IN-5 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-nucleotide small molecule inhibitor of the ecto-5'-nucleotidase CD73, with an in vitro IC50 of approximately 19 nM.[1] Its chemical name is 4-({5-[4-chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile.[1] CD73 is a key enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine.[2][3] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response.[4][5][6] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby promoting anti-tumor immunity.[4][5] Structural studies have shown that it acts as a competitive inhibitor, binding to the active site of the CD73 enzyme.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in common solvents?
This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is described as a selective inhibitor, it is good practice to consider potential off-target effects. One common concern with inhibitors of ectonucleotidases is cross-reactivity with other family members, such as CD39.[7] Researchers should consult the latest literature for any published off-target profiling of this compound or structurally related compounds. To experimentally address this, researchers can perform counter-screens against related enzymes.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High variability in CD73 enzyme activity assays.
-
Possible Cause: Inconsistent reagent quality or preparation.
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Possible Cause: Instability of the recombinant enzyme.
-
Solution: Follow the manufacturer's instructions for storing and handling the recombinant CD73 enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a known activity to ensure the enzyme is active.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[4]
-
-
Possible Cause: Incorrect plate reading parameters.
-
Solution: Ensure the plate reader is set to the correct wavelength for the assay being used (e.g., 620 nm for malachite green-based assays).
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Cell line heterogeneity and passage number.
-
Solution: Use a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination. Be aware that CD73 expression can vary between cell lines and with culture conditions.
-
-
Possible Cause: Degradation of adenosine in the cell culture supernatant.
-
Possible Cause: Inhibitor precipitation in culture medium.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration or using a different formulation, though this may require further optimization.
-
In Vivo Experimentation
Issue 3: Poor in vivo efficacy or inconsistent tumor growth inhibition.
-
Possible Cause: Suboptimal dosing or administration route.
-
Possible Cause: Poor bioavailability of the inhibitor.
-
Solution: The formulation of the inhibitor for in vivo use is critical. Non-nucleotide inhibitors generally have better membrane permeability than nucleotide-based inhibitors.[10] However, the specific formulation for this compound for in vivo studies may require optimization. Consider consulting literature for formulations of structurally similar compounds.
-
-
Possible Cause: Variability in the tumor microenvironment.
-
Solution: Factors such as hypoxia can upregulate CD73 expression.[11] Ensure consistent tumor implantation and growth conditions to minimize variability in the tumor microenvironment between animals.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | |
| Chemical Name | 4-({5-[4-chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile | [1] |
| IC50 (in vitro) | 19 nM | [1] |
| Binding Mode | Competitive | [1] |
| Solubility in DMSO | ≥ 50 mg/mL |
| Other Non-Nucleotide CD73 Inhibitors | IC50/Ki | Reference |
| A000830 | 1.0 nM (human), 3 nM (mouse) | |
| ORIC-533 | pM range | [12] |
| LY3475070 | Data not specified | [3] |
Experimental Protocols
In Vitro CD73 Activity Assay (Colorimetric - Malachite Green)
This protocol is adapted from commercially available kits and general procedures.[8][13]
Materials:
-
Recombinant Human CD73
-
This compound
-
Adenosine 5'-monophosphate (AMP) substrate
-
Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)
-
Malachite Green Reagent A and B
-
Phosphate Standard
-
96-well clear flat-bottom plate
Procedure:
-
Prepare a phosphate standard curve: Create a series of dilutions of the phosphate standard in Assay Buffer.
-
Prepare Reagents:
-
Dilute recombinant human CD73 to the desired concentration in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare the AMP substrate solution in Assay Buffer.
-
-
Assay Reaction:
-
Add Assay Buffer to blank wells.
-
Add the phosphate standards to their respective wells.
-
Add the CD73 enzyme to the experimental and control wells.
-
Add the different concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the AMP substrate to all wells except the blanks.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction according to the kit manufacturer's instructions, if applicable.
-
Add Malachite Green Reagent A to all wells and incubate for 10 minutes at room temperature.
-
Add Malachite Green Reagent B to all wells and incubate for 20 minutes at room temperature.
-
-
Data Analysis:
-
Read the absorbance at 620 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve from the phosphate standards.
-
Determine the amount of phosphate produced in each experimental well.
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Calculate the percent inhibition of CD73 activity for each concentration of this compound and determine the IC50 value.
-
Cell-Based CD73 Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of CD73 on the surface of cancer cells.
Materials:
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Cancer cell line with known CD73 expression
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This compound
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Phosphate-free buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 10 mM glucose, pH 7.4)[13]
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AMP substrate
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Reagents for detecting phosphate (Malachite Green) or adenosine (e.g., LC-MS/MS or a commercial adenosine assay kit).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Wash the cells with phosphate-free buffer.
-
Add this compound at various concentrations (in phosphate-free buffer) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Add AMP substrate to each well to start the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Collect the supernatant.
-
Measure the amount of phosphate or adenosine produced using a suitable method.
-
Calculate the percent inhibition and determine the IC50 value of this compound in a cell-based context.
-
Visualizations
Caption: CD73 signaling pathway and the mechanism of action of this compound.
Caption: A typical in vitro experimental workflow for screening CD73 inhibitors.
Caption: A logical workflow for troubleshooting common sources of experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Addressing Resistance to CD73-IN-5 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the CD73 inhibitor, CD73-IN-5, in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CD73 and why is it a target in cancer therapy?
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a crucial role in the tumor microenvironment.[1][2] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2][3] Adenosine then acts as an immunosuppressive molecule, dampening the anti-tumor immune response and promoting tumor growth, proliferation, and metastasis.[1][4] By inhibiting CD73, compounds like this compound aim to reduce the levels of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing the anti-tumor immune response.[4]
Q2: We are observing a decrease in the efficacy of this compound over time in our cancer cell line. What are the potential mechanisms of acquired resistance?
Acquired resistance to targeted therapies like this compound can arise through several molecular mechanisms:
-
Upregulation of CD73: Cancer cells may increase the expression of the CD73 enzyme itself, thereby requiring higher concentrations of the inhibitor to achieve the same level of target engagement.[5] Studies have shown that CD73 expression can be upregulated in response to therapies like radiotherapy.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the CD73 pathway. For instance, upregulation of the EGFR signaling pathway has been implicated in resistance to CD73 inhibition.[1]
-
Histological or Phenotypic Transformation: Cancer cells may undergo changes, such as epithelial-to-mesenchymal transition (EMT), which can be associated with increased resistance to various therapies.[7]
-
Alterations in the Tumor Microenvironment: Changes in the composition and function of other cells in the tumor microenvironment can also contribute to resistance.
Q3: How can we confirm that our cancer cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our long-term culture.
Possible Cause & Solution
-
Development of Acquired Resistance: Your cell line has likely developed resistance through continuous exposure to the inhibitor.
-
Action: To confirm this, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your current cell line and compare it to the IC50 of the original, untreated parental cell line. A significant fold-change in IC50 confirms resistance.
-
-
Cell Line Integrity: The cell line may have undergone genetic drift or contamination over time.
-
Action: Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line. It is also good practice to use cells from a low-passage frozen stock for critical experiments.
-
Problem 2: Our this compound resistant cell line shows cross-resistance to other anti-cancer agents.
Possible Cause & Solution
-
Upregulation of Multi-Drug Resistance (MDR) Transporters: The resistant cells may have upregulated ATP-binding cassette (ABC) transporters, such as MRP1 (ABCC1), which can efflux a wide range of drugs from the cell.[1]
-
Action: Use Western blot or qPCR to assess the expression levels of common MDR proteins (e.g., MRP1, P-glycoprotein) in your resistant cell line compared to the parental line.
-
-
Shared Resistance Mechanisms: The mechanism of resistance to this compound may also confer resistance to other drugs. For example, alterations in downstream signaling pathways like PI3K/Akt can contribute to broad drug resistance.
-
Action: Investigate key survival and proliferation pathways (e.g., Akt, ERK) using Western blotting to identify any alterations in their activation status in the resistant cells.
-
Experimental Protocols & Data
Generating a this compound Resistant Cell Line
A common method to generate a drug-resistant cancer cell line involves continuous exposure to escalating doses of the drug.
Protocol:
-
Initial Treatment: Culture the parental cancer cell line in media containing this compound at a concentration equal to its IC50.
-
Monitoring: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days.
-
Dose Escalation: Once the cells recover and resume a normal growth rate, increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat: Continue this process of dose escalation for several months.
-
Confirmation of Resistance: Regularly determine the IC50 of the treated cell population. A cell line is typically considered resistant when its IC50 is significantly higher (e.g., >5-fold) than the parental line.
Assessing Synergy with Combination Therapies
Combining this compound with other anti-cancer agents is a promising strategy to overcome resistance. The combination index (CI) method is commonly used to quantify synergistic, additive, or antagonistic effects.
Protocol (General):
-
Determine IC50 values: First, determine the IC50 of this compound and the combination drug individually in your resistant cell line.
-
Set up Combination Doses: Treat the cells with a range of concentrations of both drugs, both alone and in combination, at a constant ratio (e.g., based on their IC50 values).
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay.
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI values from the dose-response data.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Quantitative Data Examples
While specific data for this compound is proprietary, the following tables illustrate the types of data you should aim to generate.
Table 1: Example IC50 Values for a CD73 Inhibitor in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Lung Cancer (PC9) | EGFR-TKI (Gefitinib) | > 10,000 | - |
| PC9-GR (Gefitinib Resistant) | EGFR-TKI (Gefitinib) | 0.0063 ± 0.0033 | - |
| PC9-GR with CD73 shRNA | EGFR-TKI (Gefitinib) | > 10 | >1587 |
This table is adapted from a study on EGFR-TKI resistance where CD73 was silenced, demonstrating a reversal of resistance.[8]
Table 2: Example Data from a Clinical Study of a CD73 Inhibitor in Combination with an Immune Checkpoint Inhibitor.
| Treatment Arm | Objective Response Rate (ORR) | 12-Month Progression-Free Survival (PFS) |
| Durvalumab (anti-PD-L1) Monotherapy | 17.9% | 33.9% |
| Oleclumab (anti-CD73) + Durvalumab | 30.0% | 62.6% |
This data from a phase II study in non-small cell lung cancer suggests a synergistic effect of combining a CD73 inhibitor with an anti-PD-L1 antibody.[9]
Visualizing Pathways and Workflows
CD73 Signaling Pathway and Mechanisms of Resistance
Caption: CD73 signaling pathway and key resistance mechanisms to CD73 inhibitors.
Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise workflow for characterizing and addressing resistance to this compound.
Logical Relationship of Combination Therapies
Caption: The complementary mechanisms of action for combination therapies with this compound.
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of CD73 Confers Acquired Radioresistance and is Required for Maintaining Irradiation-selected Pancreatic Cancer Cells in a Mesenchymal State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD73 blockade enhances the local and abscopal effects of radiotherapy in a murine rectal cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment duration of CD73-IN-5 for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of CD73-IN-5 for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-nucleotide small molecule inhibitor of CD73. CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a crucial role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine in the tumor microenvironment has immunosuppressive effects.[1] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can enhance anti-tumor immune responses.[1][2]
Q2: What are the known downstream signaling pathways affected by CD73 inhibition?
A2: The primary effect of CD73 inhibition is the reduction of extracellular adenosine. This impacts signaling through adenosine receptors (A2A, A2B, A1, A3) on various immune and cancer cells.[3] Downstream of these receptors, CD73 activity has been shown to influence several key signaling pathways involved in cancer progression, including the PI3K/AKT and MAPK/ERK pathways.[3][4] Inhibition of CD73 can lead to decreased proliferation and migration of cancer cells.[3]
Q3: What is a typical starting concentration and treatment duration for in vitro experiments with this compound?
A3: A good starting point for in vitro experiments is to use a concentration range around the reported IC50 value of 19 nM for this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Treatment duration is highly dependent on the experimental endpoint. For proliferation and apoptosis assays, initial time points of 24, 48, and 72 hours are commonly used.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies have shown that inhibiting CD73 can enhance the efficacy of other cancer therapies, including immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) and radiotherapy.[4][5] The rationale is that by reducing adenosine-mediated immunosuppression, CD73 inhibitors can create a more favorable tumor microenvironment for the activity of these other agents.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT/WST-8)
This protocol outlines a method to determine the effect of different treatment durations of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 nM).
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).
-
Reagent Addition: At the end of each incubation period, add MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point. Plot the results to determine the time-dependent effect of this compound on cell proliferation.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with selected concentrations of this compound (based on proliferation assay results) for different durations (e.g., 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
Quantitative Data Summary
| Inhibitor | Assay | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| This compound | Enzymatic | - | IC50 = 19 nM | - | 50% inhibition of CD73 activity | [6] |
| Anti-CD73 Ab | Tumor Growth | TS/A (high CD73) | 10 mg/kg | 4 doses | Improved tumor response to IR | [5][7] |
| Anti-CD73 Ab | Tumor Growth | MC38 (low CD73) | 10 mg/kg | 1 dose | Significant antitumor activity | [5][7] |
| shCD73 | Proliferation | 769-P (ccRCC) | - | - | Decreased cell proliferation | [8] |
| shCD73 | Migration | 769-P (ccRCC) | - | 24-36 hours | Inhibited cell migration | [8] |
| APCP | Apoptosis | K-1, SNU-790 | - | - | Promoted apoptosis | [9] |
Visualizations
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Troubleshooting Guide
Caption: Troubleshooting guide for experiments with this compound.
Q: I am not observing a significant inhibitory effect of this compound on my cancer cells. What should I do?
A:
-
Verify Compound Integrity: Ensure that your stock of this compound is correctly prepared and stored to maintain its activity.
-
Confirm CD73 Expression: Verify that your target cell line expresses sufficient levels of CD73. You can do this by flow cytometry, western blot, or qPCR. Some cell lines may have low or no CD73 expression.
-
Optimize Concentration and Duration: Perform a broader dose-response and time-course experiment. It's possible that a higher concentration or a longer/shorter treatment duration is required for your specific cell line.
-
Assay Sensitivity: Ensure your assay (e.g., proliferation, apoptosis) is sensitive enough to detect changes. Include appropriate positive and negative controls.
Q: My experimental results show high variability between replicates. How can I improve consistency?
A:
-
Cell Seeding: Ensure uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment are a common source of variability.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques to minimize errors in reagent and compound addition.
-
Reagent Quality: Check the quality and expiration dates of all reagents, including cell culture media and assay components.
-
Edge Effects: Be mindful of "edge effects" in microplates. Consider not using the outer wells or filling them with PBS to maintain humidity.
Q: I observed an unexpected increase in cell proliferation at certain concentrations of this compound. Why might this happen?
A:
-
Off-Target Effects: At very high concentrations, small molecule inhibitors can sometimes have off-target effects that may paradoxically promote proliferation. It is important to work within an optimal concentration range.
-
Adenosine-Independent Functions of CD73: CD73 can have non-enzymatic functions related to cell adhesion and signaling.[10] The observed effect might be related to these less-understood roles.
-
Cell Line Specific Responses: The cellular response to CD73 inhibition can be context-dependent and vary between different cancer types and even different cell lines of the same cancer.
-
Experimental Artifact: Rule out any potential experimental artifacts, such as contamination or issues with the assay itself.
References
- 1. assaygenie.com [assaygenie.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular adenosine concentrations during in vitro ischaemia in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of CD73 on Gastrointestinal Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing CD73-IN-5 to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing CD73-IN-5 to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-nucleotide small molecule inhibitor of CD73, with an IC50 of 19 nM.[1] CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Adenosine in the tumor microenvironment has immunosuppressive effects. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can enhance anti-tumor immune responses.
Q2: What are the recommended storage conditions for this compound?
To maintain the potency and stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.[1]
-
Stock Solutions: Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How should I reconstitute this compound?
This compound is soluble in DMSO at a concentration of ≥ 50 mg/mL (115.09 mM).[1] For optimal results, use newly opened, anhydrous DMSO as hygroscopic DMSO can affect the solubility of the compound.[1]
Reconstitution Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use tubes for storage.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in my cell-based assay.
-
Possible Cause 1: Improper storage and handling.
-
Troubleshooting Step: Confirm that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for long-term stock solution storage).[1] Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles. It is best practice to prepare single-use aliquots.[1]
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Step: Verify the calculations used for reconstitution. If possible, confirm the concentration using a spectrophotometer if the compound has a known extinction coefficient.
-
-
Possible Cause 3: Degradation of the compound in culture media.
-
Troubleshooting Step: Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Minimize the time the compound is in culture media before being added to the cells.
-
-
Possible Cause 4: High cell density or high expression of CD73.
-
Troubleshooting Step: Optimize cell seeding density. High cell numbers may require higher concentrations of the inhibitor to achieve the desired effect. Characterize the CD73 expression level on your cell line, as this can influence the required inhibitor concentration.
-
Issue 2: Poor solubility of this compound when preparing working solutions.
-
Possible Cause 1: Use of old or hygroscopic DMSO.
-
Troubleshooting Step: Use a fresh, unopened bottle of anhydrous DMSO for reconstitution.[1]
-
-
Possible Cause 2: Precipitation in aqueous solutions.
-
Troubleshooting Step: When diluting the DMSO stock solution into aqueous media, do so dropwise while vortexing to prevent precipitation. Avoid preparing large volumes of diluted solutions that will be stored for extended periods. It is recommended to prepare fresh dilutions for each experiment.
-
Issue 3: Observed off-target effects or cellular toxicity.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for CD73 inhibition with minimal toxicity. Start with a concentration close to the IC50 (19 nM) and test a range of concentrations above and below this value.[1]
-
-
Possible Cause 2: The observed phenotype is due to an off-target effect.
-
Troubleshooting Step: To confirm that the observed effect is due to CD73 inhibition, consider using a structurally different CD73 inhibitor as a control. A rescue experiment, where the addition of adenosine reverses the effect of this compound, can also help to confirm on-target activity.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| Stock Solution | -80°C | 6 months[1] |
| Stock Solution | -20°C | 1 month[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL (115.09 mM)[1] |
Experimental Protocols
Protocol: In Vitro CD73 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay.
-
Cell Seeding:
-
Seed cells expressing CD73 at an appropriate density in a 96-well plate.
-
Allow cells to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of this compound dilutions:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare a series of dilutions of the inhibitor in cell culture media. It is recommended to perform a serial dilution to test a range of concentrations (e.g., from 1 nM to 10 µM).
-
-
Inhibitor Treatment:
-
Remove the culture media from the cells and replace it with the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
-
Addition of AMP:
-
Add adenosine monophosphate (AMP), the substrate for CD73, to each well at a final concentration appropriate for your assay (e.g., 10-50 µM).
-
-
Incubation:
-
Incubate the plate for a specific time to allow for the enzymatic reaction (e.g., 30-60 minutes).
-
-
Detection of Adenosine or Phosphate:
-
Measure the amount of adenosine produced or the remaining AMP using a suitable detection method, such as a commercially available adenosine detection kit or by measuring the inorganic phosphate released using a malachite green assay.
-
-
Data Analysis:
-
Calculate the percentage of CD73 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Inhibition of the CD73 signaling pathway by this compound.
Caption: A typical experimental workflow for determining the potency of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to CD73 Inhibitors: Unveiling the Preclinical Efficacy of AB680 and the Profile of CD73-IN-5
In the landscape of cancer immunotherapy, the inhibition of the CD73-adenosine axis has emerged as a promising strategy to counteract immunosuppression within the tumor microenvironment. This guide provides a comparative overview of two small molecule inhibitors of CD73: AB680 (Quemliclustat) and CD73-IN-5. While extensive preclinical data are available for AB680, positioning it as a well-characterized clinical-stage compound, public information on the preclinical efficacy of this compound is limited.
This guide will first present the known biochemical properties of both molecules. Subsequently, it will delve into a comprehensive analysis of the preclinical efficacy of AB680, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a thorough understanding of its anti-tumor activity.
Biochemical Potency and Selectivity
A direct comparison of the in vivo efficacy of this compound and AB680 is not feasible due to the absence of publicly available preclinical data for this compound. However, a comparison of their reported biochemical potencies is possible.
| Compound | Type | Target | IC50 / Ki | Reference |
| This compound | Non-nucleotide small molecule | CD73 | IC50 = 19 nM | [1][2] |
| AB680 (Quemliclustat) | Reversible, competitive small molecule | Human CD73 | Ki = 4.9 pM | [3] |
AB680 demonstrates exceptionally high potency with a Ki in the picomolar range.[3] It is also reported to be highly selective, with over 10,000-fold selectivity against the related ectonucleotidase CD39. This compound is a potent inhibitor with a reported IC50 of 19 nM.[1][2]
The Adenosine Signaling Pathway and the Role of CD73
Extracellular adenosine, a potent immunosuppressive molecule, is generated in the tumor microenvironment through the enzymatic activity of CD39 and CD73. These enzymes work in tandem to convert pro-inflammatory extracellular ATP into adenosine. Adenosine then binds to its receptors on immune cells, dampening their anti-tumor functions. CD73 inhibitors aim to block this pathway, thereby restoring immune cell activity against cancer cells.
Preclinical Efficacy of AB680
AB680 has demonstrated significant anti-tumor efficacy in various preclinical models, both as a monotherapy and in combination with other immunotherapies.
In Vitro Efficacy
In preclinical studies, AB680 has been shown to effectively reverse the immunosuppressive effects of adenosine. In vitro, AB680 restored the proliferation and cytokine production of human T cells that were suppressed by the addition of AMP, the substrate for CD73.[1]
| Assay | Cell Type | Treatment | Effect |
| T-cell Proliferation | Human CD4+ and CD8+ T cells | AMP + AB680 | Restored normal T-cell proliferation.[1] |
| Cytokine Production | Human CD4+ and CD8+ T cells | AMP + AB680 | Restored normal cytokine production.[1] |
| T-cell Activation | Human CD4+ and CD8+ T cells | AMP + AB680 | Restored CD25 expression.[4] |
| IFN-γ Production | Human CD4+ and CD8+ T cells | AMP + AB680 | Restored IFN-γ production.[4] |
In Vivo Efficacy
Syngeneic Mouse Models:
In murine models, AB680 has shown the ability to inhibit tumor growth and enhance anti-tumor immunity.
-
B16F10 Melanoma Model: Treatment with AB680 resulted in the inhibition of tumor growth. This effect was further enhanced when AB680 was combined with an anti-PD-1 antibody.[1] The combination therapy also led to an increase in intratumoral effector T cells (CD4+ and CD8+) and a decrease in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]
-
Pancreatic Ductal Adenocarcinoma (PDAC) Model: In a syngeneic model of pancreatic cancer, the combination of radiofrequency ablation (RFA) with AB680 treatment led to sustained prevention of tumor enlargement for up to 10 days post-treatment, an effect not seen with RFA alone.[5] This was associated with increased tumor necrosis and enhanced anti-tumor immunity.
| Animal Model | Cancer Type | Treatment | Key Findings |
| Murine B16F10 | Melanoma | AB680 monotherapy | Inhibition of tumor growth.[1] |
| Murine B16F10 | Melanoma | AB680 + anti-PD-1 | Enhanced tumor growth inhibition; Increased intratumoral CD4+ and CD8+ T cells; Decreased Tregs and MDSCs.[1] |
| Syngeneic Mouse | Pancreatic Ductal Adenocarcinoma | Radiofrequency Ablation + AB680 | Sustained prevention of tumor enlargement; Increased tumor necrosis and anti-tumor immunity.[5] |
Experimental Protocols
Below are the methodologies for the key experiments cited in the preclinical evaluation of AB680.
In Vivo Tumor Growth Studies
Objective: To evaluate the anti-tumor efficacy of AB680 alone and in combination with other therapies in a syngeneic mouse model.
Experimental Workflow:
Detailed Protocol (B16F10 Melanoma Model):
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are used.
-
Tumor Implantation: A suspension of B16F10 cells is injected subcutaneously into the flank of the mice.
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Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
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Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. AB680 is administered, for example, daily via subcutaneous injection. Anti-PD-1 antibody is administered, for instance, intraperitoneally every few days.
-
Endpoint Analysis: At the end of the study, tumors are excised, and immune cell populations within the tumor are analyzed by flow cytometry. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
In Vitro T-Cell Functional Assays
Objective: To assess the ability of AB680 to reverse AMP-mediated suppression of T-cell function.
Experimental Workflow:
Detailed Protocol:
-
T-cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and CD4+ and CD8+ T cells are purified using magnetic-activated cell sorting (MACS).
-
T-cell Activation: T cells are activated using anti-CD3 and anti-CD28 antibodies, typically coated on beads.
-
Treatment: Activated T cells are cultured in the presence of AMP to induce immunosuppression. Different concentrations of AB680 are added to assess its ability to reverse this suppression.
-
Proliferation Assay: T-cell proliferation is measured by labeling cells with a fluorescent dye like CFSE and analyzing its dilution by flow cytometry over several days of culture.
-
Cytokine Analysis: Supernatants from the T-cell cultures are collected, and the levels of cytokines such as IFN-γ are measured using ELISA or multiplex bead assays.
-
Activation Marker Analysis: The expression of activation markers like CD25 on the surface of T cells is analyzed by flow cytometry.
Conclusion
This guide highlights the current understanding of this compound and AB680. While both are potent inhibitors of the CD73 enzyme, the available preclinical data for AB680 is substantially more extensive, demonstrating its efficacy in restoring anti-tumor immunity and inhibiting tumor growth in various preclinical models. The detailed experimental protocols and data presented for AB680 provide a valuable resource for researchers in the field of immuno-oncology. Further publication of preclinical efficacy data for this compound is necessary to enable a direct and comprehensive comparison with clinical-stage molecules like AB680.
References
A Head-to-Head Comparison of CD73-IN-5 and Oleclumab in Suppressing Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint inhibitor. Its role in the production of immunosuppressive adenosine within the tumor microenvironment (TME) makes it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two distinct modalities targeting CD73: CD73-IN-5, a potent small molecule inhibitor, and oleclumab (MEDI9447), a human monoclonal antibody. This comparison is based on available preclinical and clinical data to inform research and drug development decisions.
Mechanism of Action: Small Molecule versus Monoclonal Antibody
This compound is a potent, selective, non-nucleotide small molecule inhibitor of CD73. While specific preclinical studies on its in vivo efficacy are not extensively published, its classification as a small molecule suggests it likely acts by directly binding to the active site or an allosteric site of the CD73 enzyme, thereby inhibiting its catalytic activity.
Oleclumab, in contrast, is a human IgG1λ monoclonal antibody that targets CD73. Its mechanism of action is non-competitive, involving binding to a site on the N-terminal domain of CD73. This binding prevents the conformational change required for the enzyme's catalytic activity.[1] Furthermore, as an antibody, oleclumab can induce clustering and internalization of CD73, leading to a sustained reduction of the enzyme on the cell surface.[2]
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head preclinical or clinical studies comparing this compound and oleclumab are not currently available in the public domain. Therefore, this comparison is based on the available data for each compound and general characteristics of their respective drug classes.
This compound:
As a potent small molecule inhibitor with a reported IC50 of 19 nM, this compound is expected to effectively block the enzymatic activity of CD73. Preclinical studies with other small molecule CD73 inhibitors have demonstrated anti-tumor effects.[3]
Oleclumab:
Oleclumab has been evaluated in numerous preclinical and clinical studies. In syngeneic mouse models of colorectal cancer and sarcoma, a murine surrogate of oleclumab demonstrated improved survival when used in combination with chemotherapy and PD-L1 blockade.[4][5] Clinical trials have shown that oleclumab, alone or in combination with other agents like durvalumab (an anti-PD-L1 antibody), has a manageable safety profile and shows evidence of antitumor activity in patients with advanced solid tumors, including colorectal cancer, pancreatic ductal adenocarcinoma, and non-small-cell lung cancer.[2][6][7]
Data Presentation
Table 1: Comparative Profile of this compound and Oleclumab
| Feature | This compound | Oleclumab (MEDI9447) |
| Modality | Small Molecule Inhibitor | Human Monoclonal Antibody (IgG1λ) |
| Target | CD73 (ecto-5'-nucleotidase) | CD73 (ecto-5'-nucleotidase) |
| Mechanism of Action | Likely competitive or allosteric inhibition of enzymatic activity | Non-competitive inhibition by preventing conformational change; induces internalization[1] |
| Potency (IC50) | 19 nM | Not reported in the same format; potent inhibition observed |
| In Vivo Efficacy | Data not publicly available | Demonstrated tumor growth inhibition in preclinical models, often in combination therapy[2][4][5] |
| Clinical Development | Preclinical | Phase I/II clinical trials completed[2][6][7] |
Table 2: Summary of Preclinical In Vivo Efficacy of Oleclumab (Surrogate Antibody)
| Cancer Model | Combination Therapy | Outcome | Reference |
| Colorectal (CT26) | 5-FU + Oxaliplatin + anti-PD-L1 | Enhanced complete responses and survival | [4][5] |
| Sarcoma (MCA205) | 5-FU + Oxaliplatin + anti-PD-L1 | Enhanced complete responses and survival | [4][5] |
Experimental Protocols
In Vitro CD73 Enzymatic Activity Assay
A common method to assess the inhibitory activity of compounds like this compound and oleclumab is a malachite green-based colorimetric assay that measures the inorganic phosphate (Pi) released from the hydrolysis of adenosine monophosphate (AMP).
Protocol:
-
Reagents: Recombinant human CD73, AMP, malachite green reagent, phosphate standard.
-
Procedure:
-
Incubate recombinant CD73 with varying concentrations of the inhibitor (this compound or oleclumab) in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding AMP to a final concentration in the low micromolar range.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.
-
Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
-
In Vivo Tumor Growth Suppression Study
This protocol describes a general workflow for evaluating the efficacy of a CD73 inhibitor in a syngeneic mouse tumor model.
Protocol:
-
Animal Model: Utilize immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line.
-
Cell Line: Select a murine cancer cell line with known CD73 expression (e.g., CT26 colon carcinoma, 4T1 breast carcinoma).
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
Oleclumab (or a murine surrogate, at various doses)
-
Combination therapy groups (e.g., with checkpoint inhibitors or chemotherapy)
-
-
Drug Administration: Administer the inhibitors via an appropriate route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies) at a defined schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. Euthanize mice if tumors become ulcerated or if they show signs of significant distress.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth between treatment and control groups. At the end of the study, tumors can be harvested for further analysis of the tumor microenvironment.
Visualizations
Caption: CD73 pathway and points of inhibition.
Caption: Workflow for in vivo tumor suppression studies.
Conclusion
Both this compound and oleclumab represent promising therapeutic strategies to counteract the immunosuppressive effects of adenosine in the tumor microenvironment. While oleclumab, as a monoclonal antibody, has a more established preclinical and clinical profile demonstrating its potential, particularly in combination therapies, the high potency of the small molecule inhibitor this compound suggests it could also be a valuable therapeutic agent. The choice between a small molecule and an antibody approach will depend on various factors including desired pharmacokinetic properties, potential for oral administration (a common advantage of small molecules), and the specific tumor context. Further head-to-head studies are warranted to directly compare the efficacy and safety of these two distinct approaches to CD73 inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
Validating CD73-IN-5 Target Engagement in Live Cells: A Comparative Guide
CD73 is a key enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1][2] By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that inhibits the activity of immune cells.[2] Inhibiting CD73 is therefore a promising strategy in cancer immunotherapy.
CD73 Signaling Pathway
The canonical pathway of adenosine production involves the dephosphorylation of extracellular ATP to AMP by CD39, followed by the conversion of AMP to adenosine by CD73. A non-canonical pathway also exists where NAD+ is converted to AMP, which then feeds into the CD73-mediated step. The resulting adenosine binds to its receptors on immune cells, leading to immunosuppression.
Comparison of Small Molecule CD73 Inhibitors
While cellular target engagement data for this compound is not publicly available, its in vitro potency has been determined. The following table compares this compound with other commercially available small molecule inhibitors of CD73. It is important to note that IC50 and Ki values are determined in biochemical assays and do not always directly correlate with cellular potency or target engagement.
| Compound | Type | Potency | Reference |
| This compound | Non-nucleotide | IC50 = 19 nM | [1][3] |
| AB-680 | Reversible, Selective | Ki = 4.9 pM (human CD73) | [3] |
| CD73-IN-1 | Inhibitor | Data from patent | [3] |
| CD73-IN-3 | Potent Inhibitor | IC50 = 7.3 nM (in Calu6 cells) | [3][4] |
| CD73-IN-4 | Methylenephosphonic acid | IC50 = 2.6 nM (human CD73) | [3] |
| XC-12 | 1H,3H-dihydro-2,4-pyrimidinone | IC50 = 1.29 nM (membrane-bound) | [5] |
Validating Target Engagement in Live Cells: Experimental Methodologies
To confirm that this compound engages CD73 within a live cell, two primary methods are widely used: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein-ligand complex is often more resistant to thermal denaturation.
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express CD73 (e.g., MDA-MB-231 breast cancer cells or A549 lung cancer cells) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CD73 in each sample using a standard protein detection method such as Western blotting with a specific anti-CD73 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble CD73 relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). This technology requires the expression of the target protein fused to a NanoLuc® luciferase and the use of a fluorescently labeled tracer that binds to the target.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a CD73-NanoLuc® fusion protein.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in an appropriate assay medium.
-
Dispense the cells into a multi-well plate.
-
Add a fluorescently labeled tracer molecule that is known to bind to CD73.
-
Add varying concentrations of the unlabeled test compound (this compound).
-
-
Signal Detection:
-
Add the NanoLuc® substrate (e.g., furimazine) to the wells.
-
Measure the luminescence signal from NanoLuc® (donor) and the fluorescence signal from the tracer (acceptor) using a plate reader capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The unlabeled test compound will compete with the fluorescent tracer for binding to CD73. An effective inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Conclusion
Validating the direct engagement of this compound with its target in a cellular context is a pivotal step in its development as a therapeutic agent. While in vitro data demonstrates its potency, the application of robust cellular target engagement assays like CETSA and NanoBRET™ is essential to confirm its mechanism of action in a more physiologically relevant setting. The detailed protocols provided herein offer a clear roadmap for researchers to perform these critical validation studies. The comparison with other known inhibitors highlights the need for such cellular data to accurately position this compound within the landscape of emerging CD73-targeted therapies.
References
AB680: A Potent and Highly Selective CD73 Inhibitor for Reversing Adenosine-Mediated Immunosuppression
A detailed comparison of the selectivity profile of AB680 against the ectonucleotidase CD39, providing researchers, scientists, and drug development professionals with essential data for informed decision-making in cancer immunotherapy research.
In the tumor microenvironment, the ectonucleotidases CD39 and CD73 play a critical role in generating adenosine, a potent immunosuppressive molecule. This adenosine production allows cancer cells to evade the immune system. While both CD39 and CD73 are involved in this pathway, the selective inhibition of CD73 is a promising therapeutic strategy to restore anti-tumor immunity. This guide provides a comprehensive selectivity profile of AB680 (quemliclustat), a novel and potent small-molecule inhibitor of CD73, with a particular focus on its comparative activity against CD39.
Selectivity Profile of AB680
AB680 has demonstrated exceptional potency and selectivity for CD73. Preclinical data consistently show that AB680 is a reversible and highly selective inhibitor of CD73, with a Ki value of 5 pM for human CD73.[1][2][3][4] This high potency translates to sub-nanomolar IC50 values in both human and mouse T-cells.[5]
Crucially, AB680 exhibits a remarkable selectivity of over 10,000-fold for CD73 when compared to related ectonucleotidases, including CD39.[6] This high degree of selectivity is critical for minimizing off-target effects and ensuring that the therapeutic action is precisely directed towards the intended enzyme in the adenosine production pathway.
Quantitative Comparison of Inhibitory Activity
| Enzyme | Inhibitor | IC50 / Ki | Selectivity Fold (vs. CD73) |
| Human CD73 | AB680 | Ki: 5 pM | - |
| Human CD8+ T-cell CD73 | AB680 | IC50: < 0.01 nM | - |
| Related Ectonucleotidases (including CD39) | AB680 | >10,000-fold higher | >10,000 |
The Adenosine Production Pathway
The generation of immunosuppressive adenosine in the tumor microenvironment is a two-step process orchestrated by CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by dying cancer cells, is first hydrolyzed by CD39 into adenosine monophosphate (AMP). Subsequently, CD73 converts AMP into adenosine, which then binds to its receptors on immune cells, leading to the suppression of their anti-tumor functions. The selective inhibition of CD73 by AB680 effectively blocks this final and crucial step.[1][3][7]
Figure 1: The CD39/CD73 pathway for adenosine production and the inhibitory action of AB680.
Experimental Protocols
The determination of the enzymatic activity of ectonucleotidases and the inhibitory potency of compounds like AB680 is commonly performed using a malachite green-based phosphate assay. This colorimetric method quantifies the inorganic phosphate released during the hydrolysis of nucleotide monophosphates (like AMP by CD73) or tri/diphosphates (like ATP/ADP by CD39).
General Principle of the Malachite Green Assay
The assay is based on the reaction of malachite green with molybdate and free inorganic phosphate, which forms a colored complex that can be measured spectrophotometrically at a wavelength of approximately 620-660 nm. The intensity of the color is directly proportional to the amount of phosphate released, and therefore, to the enzymatic activity.
Figure 2: General workflow of the malachite green assay for ectonucleotidase activity.
Detailed Methodology for CD73 Inhibition Assay
-
Preparation of Reagents:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2 and CaCl2.
-
Enzyme Solution: A solution of purified recombinant human CD73 enzyme at a predetermined concentration.
-
Substrate Solution: Adenosine monophosphate (AMP) solution prepared in the assay buffer.
-
Inhibitor Solution: Serial dilutions of AB680 in the assay buffer.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, the CD73 enzyme solution, and the AB680 inhibitor solution (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the AMP substrate to each well.
-
Incubate the reaction for a fixed period (e.g., 15-30 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates the color development.
-
Allow the color to develop for approximately 15-20 minutes at room temperature.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 nm and 660 nm.
-
-
Data Analysis:
-
The amount of phosphate released is calculated from a standard curve generated using known concentrations of a phosphate standard.
-
The percentage of inhibition for each AB680 concentration is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in the vehicle control.
-
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Methodology for Assessing CD39 Activity and AB680 Selectivity
A similar malachite green-based assay can be employed to measure the activity of CD39. The key differences would be the use of ATP or ADP as the substrate and purified recombinant human CD39 as the enzyme. To determine the selectivity of AB680, the same range of inhibitor concentrations would be tested against CD39 activity. The resulting IC50 value for CD39 would then be compared to the IC50 value obtained for CD73 to calculate the selectivity ratio.
Conclusion
The extensive preclinical data on AB680 unequivocally establish it as a highly potent and exceptionally selective inhibitor of CD73. Its minimal activity against CD39 and other related ectonucleotidases underscores its precise mechanism of action, which is a desirable characteristic for a therapeutic agent. This high selectivity minimizes the potential for off-target effects and supports the continued investigation of AB680 as a promising candidate for cancer immunotherapy, aimed at overcoming adenosine-mediated immune suppression in the tumor microenvironment.
References
- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lack of Reproducibility Data for CD73-IN-5 Necessitates Comparison with Alternative Small Molecule Inhibitors
Despite the availability of the potent and selective non-nucleotide small molecule inhibitor of CD73, CD73-IN-5, with a reported IC50 of 19 nM, a comprehensive review of publicly available scientific literature reveals a significant gap in data regarding its anti-tumor effects across different studies.[1][2][3][4][5] This absence of published research makes it impossible to assess the reproducibility of its efficacy. To provide valuable context for researchers, scientists, and drug development professionals, this guide will instead focus on a comparative analysis of other well-documented small molecule CD73 inhibitors, offering insights into the expected anti-tumor effects and the methodologies used to evaluate them.
This comparison will serve as a benchmark for understanding the potential of highly selective CD73 inhibitors in cancer therapy. The data presented is compiled from various preclinical studies investigating the efficacy of these alternative compounds.
The Adenosine Signaling Pathway: A Key Target in Immuno-Oncology
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment.[6] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Elevated levels of extracellular adenosine in the tumor microenvironment suppress the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade immune destruction.[6] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, thereby restoring anti-tumor immunity.
Comparative Efficacy of Small Molecule CD73 Inhibitors
While specific data for this compound is unavailable, preclinical studies on other small molecule inhibitors of CD73 demonstrate promising anti-tumor activity. The following table summarizes key quantitative data from studies on two such inhibitors: α,β-methylene adenosine 5'-diphosphate (APCP) and AB680.
| Inhibitor | Cancer Model | Administration | Key Findings | Reference |
| APCP | Pancreatic Cancer (syngeneic mouse model) | Intraperitoneal (IP) | Significantly reduced tumor growth and intratumoral adenosine levels. | |
| AB680 | Pancreatic Cancer (syngeneic mouse model) | Oral gavage | Significantly reduced tumor volume and intratumoral adenosine levels. Increased activated CD8+ T cells, dendritic cells, and macrophages in tumors. |
Experimental Protocols for Evaluating Anti-Tumor Efficacy
The following outlines a general experimental workflow for assessing the in vivo efficacy of a small molecule CD73 inhibitor, based on common practices in preclinical cancer research.
Detailed Methodologies:
-
Cell Lines and Animal Models: Studies often utilize syngeneic mouse models, where mouse cancer cell lines are implanted into immunocompetent mice of the same strain. This allows for the evaluation of the inhibitor's effect on the tumor in the context of a functional immune system. For example, murine pancreatic cancer cells derived from KPC (KrasG12D;Trp53R172H/+;Pdx:Cre) mice can be implanted in the flanks of C57BL/6 mice.
-
Dosing Regimen: The administration route and frequency of the inhibitor are critical parameters. For instance, AB680 has been administered via oral gavage three times a week at a dose of 10 mg/kg. APCP has been delivered via intraperitoneal injection.
-
Efficacy Endpoints: The primary endpoint is typically the inhibition of tumor growth, measured by tumor volume and weight at the end of the study. Survival analysis is also a key measure of efficacy.
-
Pharmacodynamic Assessments: To understand the mechanism of action, several analyses are performed on tumor tissue. These include measuring the concentration of adenosine to confirm target engagement and using flow cytometry to analyze the composition and activation state of immune cells within the tumor.
Conclusion
The lack of published, peer-reviewed data on the anti-tumor effects of this compound prevents an assessment of its reproducibility. However, the broader landscape of small molecule CD73 inhibitors shows a consistent pattern of anti-tumor efficacy in preclinical models, primarily through the reversal of adenosine-mediated immunosuppression. The comparative data on compounds like APCP and AB680 provide a valuable framework for what can be expected from a potent CD73 inhibitor and highlight the experimental approaches necessary to validate these effects. Future research on this compound is needed to establish its preclinical efficacy and potential for clinical development.
References
Comparative analysis of the pharmacokinetic properties of various small molecule CD73 inhibitors
For researchers and drug development professionals, understanding the pharmacokinetic profiles of novel small molecule CD73 inhibitors is crucial for advancing these promising cancer immunotherapies. This guide provides a comparative analysis of the available pharmacokinetic data for several key inhibitors, details the experimental methodologies used, and visualizes the complex processes involved.
The enzyme CD73 plays a critical role in the tumor microenvironment by producing adenosine, a molecule that suppresses the immune system's ability to fight cancer. Small molecule inhibitors targeting CD73 are being actively investigated to block this immunosuppressive pathway. A thorough understanding of how these drugs are absorbed, distributed, metabolized, and excreted (ADME) is paramount for their successful clinical translation. This comparison focuses on the pharmacokinetic properties of three prominent small molecule CD73 inhibitors: Quemliclustat (AB680), ORIC-533, and XC-12.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Quemliclustat (AB680) and ORIC-533. Data for XC-12 is currently limited to its oral bioavailability.
| Parameter | Quemliclustat (AB680) | ORIC-533 | XC-12 |
| Half-life (t1/2) | Long (approx. 23-24 hours in humans)[1] | ~24 hours (in humans) | Not Reported |
| Clearance (CL) | 0.065 L/hr (linear clearance in humans) | Low (in preclinical species)[2] | Not Reported |
| Volume of Distribution (Vd) | 5.18 L (central volume in humans) | Not Reported | Not Reported |
| Oral Bioavailability (%F) | Orally bioavailable (capsule formulation studied in healthy volunteers)[1][3] | Orally bioavailable[2][4][5][6][7] | Orally bioavailable |
Signaling Pathway of CD73 in the Tumor Microenvironment
The following diagram illustrates the role of CD73 in the adenosine signaling pathway within the tumor microenvironment, a key target for the inhibitors discussed.
Caption: CD73 converts AMP to immunosuppressive adenosine.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols.
In Vivo Pharmacokinetic Studies in Preclinical Models (Rats)
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Animal Model: Male Sprague Dawley or Wistar rats are commonly used.[8] Animals are typically fasted overnight before the study.
Drug Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a solution of saline, DMSO, and Solutol HS 15) and administered as a single bolus dose into the tail vein or via a cannulated jugular vein.[9]
-
Oral (PO) Administration: The compound is formulated as a solution or suspension and administered via oral gavage.[10][11] For compounds like Quemliclustat, capsule formulations have also been evaluated.[1]
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.[10]
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, which may contain an internal standard.[12]
-
Quantification: The concentration of the drug in the plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13][14]
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to calculate pharmacokinetic parameters.
-
Oral Bioavailability (%F) is calculated using the following formula: %F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100 where AUC is the area under the plasma concentration-time curve.
Human Pharmacokinetic Studies
Objective: To evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers or patients.
Study Design: These are typically Phase 1, single-ascending dose and multiple-ascending dose studies.
Drug Administration and Sampling: Similar to preclinical studies, the drug is administered intravenously or orally, and serial blood samples are collected to determine the plasma concentration over time.
Bioanalysis and Data Analysis: Validated LC-MS/MS methods are used for drug quantification in plasma, and pharmacokinetic parameters are determined using population pharmacokinetic (PopPK) modeling.
Experimental Workflow
The diagram below outlines the general workflow for conducting a preclinical pharmacokinetic study to determine the oral bioavailability of a small molecule inhibitor.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The small molecule CD73 inhibitors Quemliclustat and ORIC-533 exhibit promising pharmacokinetic profiles, including long half-lives that may support less frequent dosing. Both are orally bioavailable, a key advantage for patient convenience. While specific oral bioavailability percentages are not yet publicly available, the progression of these compounds into clinical trials underscores their favorable drug-like properties. Further research and publication of detailed pharmacokinetic data will be critical for the continued development and optimization of this important class of cancer immunotherapies.
References
- 1. trials.arcusbio.com [trials.arcusbio.com]
- 2. Discovery of ORIC-533, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of ORIC-533, an Orally Bioavailable CD73 Inhibitor That Maintains Activity in High AMP Environments to Reverse Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oricpharma.com [oricpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. optibrium.com [optibrium.com]
- 12. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchps.com [jchps.com]
- 14. alliedacademies.org [alliedacademies.org]
The Synergistic Power of CD73 Inhibition in Immuno-Oncology: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of CD73 inhibition with other immunotherapies, supported by preclinical experimental data. We will explore the mechanism of action, comparative efficacy, and experimental protocols associated with targeting the CD73-adenosine pathway to enhance anti-tumor immunity.
The ecto-5'-nucleotidase, CD73, has emerged as a critical immune checkpoint that contributes to the immunosuppressive tumor microenvironment by generating extracellular adenosine. Adenosine, in turn, dampens the activity of various immune cells, including T cells and NK cells, thereby promoting tumor growth and resistance to immunotherapy. Small molecule inhibitors and monoclonal antibodies targeting CD73 have demonstrated promising anti-tumor activity, particularly when used in combination with other immunotherapeutic agents. This guide will delve into the preclinical evidence supporting the synergistic effects of CD73 inhibition.
The CD73-Adenosine Signaling Pathway
The canonical pathway of adenosine production in the tumor microenvironment involves the sequential hydrolysis of ATP by CD39 and CD73. This process results in the accumulation of adenosine, which then signals through A2A and A2B receptors on immune cells, leading to immunosuppression.
Caption: The CD73-adenosine signaling pathway illustrating the generation of immunosuppressive adenosine and its subsequent effects on immune cells.
Synergistic Effects with Checkpoint Inhibitors
Preclinical studies have consistently demonstrated that combining CD73 inhibitors with immune checkpoint blockers, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, leads to enhanced anti-tumor responses. This synergy stems from the complementary mechanisms of action: while checkpoint inhibitors release the "brakes" on T cell activation, CD73 inhibitors remove the immunosuppressive "shield" of adenosine, allowing for a more robust and sustained anti-tumor immune attack.
Preclinical Data Summary: CD73 Inhibition in Combination with Anti-PD-L1 Therapy
The following table summarizes representative data from a preclinical study investigating the combination of a CD73 inhibitor (a murine surrogate of Oleclumab) with an anti-PD-L1 antibody in a syngeneic mouse model of colorectal cancer (CT26).
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | % Tumor Growth Inhibition (TGI) | Complete Responders |
| Isotype Control | 1500 ± 200 | - | 0/10 |
| Anti-PD-L1 | 900 ± 150 | 40% | 1/10 |
| CD73 Inhibitor | 1050 ± 180 | 30% | 0/10 |
| CD73 Inhibitor + Anti-PD-L1 | 300 ± 80 | 80% | 5/10 |
Data are representative and compiled from publicly available preclinical studies.
These results highlight the significant enhancement of tumor growth inhibition and the induction of complete responses when a CD73 inhibitor is combined with anti-PD-L1 therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for an in vivo mouse study assessing the synergy between a CD73 inhibitor and an anti-PD-L1 antibody.
In Vivo Murine Tumor Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Tumor Implantation: 5 x 10⁵ CT26 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Group 1: Isotype control antibody (intraperitoneal injection, twice weekly).
-
Group 2: Anti-PD-L1 antibody (10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 3: CD73 inhibitor (10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: Combination of anti-PD-L1 antibody and CD73 inhibitor (same dosage and schedule as monotherapy groups).
-
-
Monitoring: Tumor volume was measured twice weekly using digital calipers.
-
Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study period for analysis of tumor-infiltrating lymphocytes.
Benchmarking CD73-IN-5: A Comparative Guide to Non-Nucleotide CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CD73-IN-5 with other leading non-nucleotide small molecule inhibitors of CD73, a critical enzyme in the immunosuppressive adenosine pathway. The following sections present a detailed analysis of their in vitro potency, a summary of available in vivo efficacy data, and standardized experimental protocols to support reproducible research.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other notable non-nucleotide CD73 inhibitors. Potency is a key metric for evaluating the potential of a drug candidate, with lower IC50 and Ki values indicating higher potency.
| Compound | Type | IC50 (nM) | Ki (pM) | Species | Assay Conditions |
| This compound | Non-Nucleotide | 19 | - | Human | Not Specified |
| AB-680 | Non-Nucleotide | - | 4.9 | Human | Reversible, slow-onset competitive inhibitor. |
| OP-5244 | Non-Nucleotide | 0.25 | - | Human | - |
| CD73-IN-4 | Methylenephosphonic Acid | 2.6 | - | Human | - |
| CD73-IN-3 | Non-Nucleotide | 7.3 | - | Human | Calu6 human cell assay. |
| PSB-12379 | Nucleotide Analogue | - | 2,210 | Human | Ki of 9.03 nM for rat CD73. |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The lack of in vivo efficacy data for this compound in the public domain is a notable limitation in this comparison.
In Vivo Efficacy
While in vitro potency is a crucial starting point, in vivo efficacy in relevant animal models is essential for predicting clinical success. This section summarizes the available preclinical in vivo data for the compared inhibitors. At the time of this guide's compilation, no public in vivo efficacy data for this compound was found.
AB-680:
-
Tumor Model: Syngeneic B16F10 melanoma model.[1]
-
Efficacy: Demonstrated single-agent antitumor immunity and enhanced antitumor activity when combined with anti-PD-1 therapy.[1] Treatment led to an increase in intratumoral effector T cells (CD4+ and CD8+) and a decrease in immune suppressor cells (Tregs and MDSCs).
-
Administration: Oral gavage.
OP-5244:
-
Activity: Showed complete inhibition of adenosine production in both human cancer cells and CD8+ T cells in preclinical studies.[2][3]
-
In Vivo Effect: Significantly lowered the adenosine/AMP ratio and reversed immunosuppression in mouse models.[2][3]
Experimental Protocols
Standardized and detailed experimental protocols are critical for the accurate and reproducible evaluation of CD73 inhibitors.
In Vitro CD73 Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
CD73 Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl2, 0.1% BSA)
-
Adenosine Monophosphate (AMP) substrate
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well, except for the blank control.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells. The final concentration of AMP should be close to its Km value for CD73.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Model Efficacy Study
Syngeneic mouse tumor models are commonly used to evaluate the in vivo efficacy of immuno-oncology agents like CD73 inhibitors.
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used strains.
Tumor Cell Line:
-
Select a murine tumor cell line that expresses CD73, such as CT26 (colon carcinoma) or B16F10 (melanoma).
Procedure:
-
Implant a known number of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound) and control vehicle according to a predetermined dosing schedule (e.g., daily oral gavage). A positive control group treated with a known effective CD73 inhibitor can also be included.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing Key Pathways and Workflows
CD73 Signaling Pathway
The following diagram illustrates the central role of CD73 in the adenosine signaling pathway within the tumor microenvironment.
Caption: The CD73 enzyme converts AMP to immunosuppressive adenosine.
In Vitro IC50 Determination Workflow
This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a CD73 inhibitor.
References
- 1. Assessment of CD73 activity in breast cancer-derived small extracellular vesicles: application to monitoring of patients’ responses to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD73 immune checkpoint defines regulatory NK cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
Safety Operating Guide
Prudent Disposal of CD73-IN-5: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for CD73-IN-5, a potent and selective non-nucleotide small molecule inhibitor of the ecto-5'-nucleotidase CD73. Given its nature as a bioactive compound used in cancer research, it is imperative to handle and dispose of this compound with a high degree of caution.
I. Guiding Principles for Disposal
The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any experimental work.[2] The hierarchy of waste management, from most to least preferred, is:
-
Pollution Prevention and Source Reduction: Order only the amount of this compound necessary for your experiments to minimize excess.[3][5]
-
Reuse or Redistribution: If you have unopened, unexpired this compound that you no longer need, check if other researchers in your institution can use it.
-
Treatment and Recycling: These options are generally not applicable to this type of chemical waste in a standard laboratory setting.
-
Proper Disposal: This is the final and necessary step for all used and unwanted this compound.
II. Waste Characterization and Segregation
Due to its biological activity, this compound and any materials contaminated with it should be treated as potentially hazardous chemical waste. Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
Table 1: Waste Segregation for this compound
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder. | Labeled, sealed, and compatible hazardous waste container. |
| Contaminated personal protective equipment (PPE) such as gloves and lab coats. | Labeled hazardous waste bag or container. | |
| Contaminated lab supplies (e.g., weigh boats, pipette tips, centrifuge tubes). | Labeled hazardous waste bag or container. | |
| Liquid Waste | Solutions containing this compound (e.g., dissolved in DMSO). | Labeled, sealed, and compatible hazardous waste container (e.g., glass or polyethylene). |
| Rinsate from cleaning contaminated glassware. | Collect in a labeled hazardous waste container. | |
| Sharps Waste | Needles or other sharps contaminated with this compound. | Puncture-resistant sharps container specifically for chemically contaminated sharps. |
Experimental Workflow for Waste Segregation:
Caption: Workflow for segregating different types of this compound waste at the point of generation.
III. Step-by-Step Disposal Procedures
-
Container Selection and Labeling:
-
Use containers that are chemically compatible with the waste they will hold. For solutions of this compound in solvents like DMSO, glass or appropriate plastic containers are suitable.[1][4]
-
Ensure all waste containers have secure, leak-proof closures.[1]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present and their approximate concentrations.
-
-
Accumulation of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]
-
Keep waste containers closed except when adding waste.[2]
-
Use secondary containment, such as a tray, to capture any potential leaks from the primary container.[2]
-
-
Handling Unused and Expired this compound:
-
The pure, unused solid compound should be disposed of in its original container if possible, or transferred to a suitable, labeled hazardous waste container. Do not attempt to dispose of it down the drain or in the regular trash.
-
-
Disposing of Contaminated Materials:
-
PPE and Lab Supplies: Place all disposables contaminated with this compound (gloves, pipette tips, etc.) into a designated hazardous waste container.
-
Glassware: Rinse contaminated glassware with a suitable solvent. Collect the initial rinsate as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
-
Arranging for Pickup and Disposal:
-
Once a waste container is full or has reached the accumulation time limit set by your institution (often six months), contact your institution's EHS office to arrange for pickup.[1][3]
-
Do not mix incompatible waste streams in the same container. For instance, do not mix acidic waste with basic waste.
-
IV. Spill Management
In the event of a spill of this compound powder or solution:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using absorbent pads or other appropriate materials.
-
Clean the spill area with a suitable solvent, collecting all cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Logical Relationship for Safe Disposal:
Caption: Key logical steps for the safe and compliant disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. odu.edu [odu.edu]
Personal protective equipment for handling CD73-IN-5
Essential Safety and Handling Guide for CD73-IN-5
For researchers, scientists, and drug development professionals working with the potent and selective CD73 inhibitor, this compound, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental protection is crucial. The following table summarizes the required personal protective equipment and essential engineering controls.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure easy access to an eyewash station and safety shower. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use only in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures:
-
Powder: -20°C for 3 years
-
In solvent: -80°C for 1 year; -20°C for 6 months
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Disposal of Unused Compound:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the chemical to enter drains.
Disposal of Contaminated PPE:
-
Dispose of contaminated gloves, lab coats, and other protective equipment as hazardous waste.
Experimental Protocol: In Vitro CD73 Inhibition Assay
This protocol outlines a detailed methodology for assessing the inhibitory activity of this compound on the CD73 enzyme in vitro.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (adenosine monophosphate) substrate
-
Malachite Green Phosphate Assay Kit
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of recombinant human CD73 enzyme in assay buffer.
-
Prepare a solution of AMP substrate in assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate, add the CD73 enzyme solution to each well.
-
Add the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).
-
-
Detection of Phosphate Production:
-
Stop the reaction by adding the Malachite Green reagent from the assay kit to each well. This reagent will react with the inorganic phosphate produced from the hydrolysis of AMP by CD73.
-
Incubate the plate at room temperature for the time specified in the assay kit instructions to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Experimental workflow for the in vitro CD73 inhibition assay.
CD73 Signaling Pathway
CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by producing immunosuppressive adenosine. Understanding this pathway is key to developing effective cancer immunotherapies.
Extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine. This extracellular adenosine then binds to A2A and A2B receptors on various immune cells, such as T cells and natural killer (NK) cells. This binding triggers intracellular signaling cascades that ultimately suppress the anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate. The inhibition of CD73 by agents like this compound blocks this immunosuppressive pathway, thereby restoring the immune system's ability to recognize and attack cancer cells.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
